molecular formula C17H25NO5S B153226 tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate CAS No. 85275-46-3

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Cat. No.: B153226
CAS No.: 85275-46-3
M. Wt: 355.5 g/mol
InChI Key: SKOKKOPKFKENHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate (CAS 85275-46-3) is a high-value piperidine derivative protected by a Boc (tert-butoxycarbonyl) group and activated with a tosylate (p-toluenesulfonate) leaving group at the 3-position . With a molecular formula of C 17 H 25 NO 5 S and a molecular weight of 355.45 g/mol, this compound serves as a versatile synthetic building block in organic chemistry and medicinal chemistry research . Its primary research value lies in its use as a critical intermediate for the construction of more complex piperidine-containing structures; the tosyloxy group is an excellent leaving group that can be readily displaced in nucleophilic substitution reactions, enabling functionalization of the piperidine ring . The Boc protecting group is stable under basic conditions but can be easily removed under mild acidic conditions to reveal the secondary amine, providing a handle for further diversification . This makes it particularly useful in the synthesis of pharmaceutical candidates, agrochemicals, and other fine chemicals where the piperidine scaffold is a common motif . As a solid that should be stored sealed in a dry environment at 2-8°C, proper handling is essential . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOKKOPKFKENHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607554
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85275-46-3
Record name 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85275-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate, a key building block in medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a tosyloxy group at the 3-position. The tosyloxy group is an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions.

Chemical Structure:

  • IUPAC Name: tert-butyl 3-[(4-methylphenyl)sulfonyloxy]piperidine-1-carboxylate

  • Molecular Formula: C₁₇H₂₅NO₅S[1]

  • CAS Number: 85275-46-3[1]

  • Molecular Weight: 355.45 g/mol [1]

The precise three-dimensional structure can be visualized as a chair conformation of the piperidine ring, with the bulky tert-butoxycarbonyl and tosyloxy groups occupying equatorial positions to minimize steric hindrance.

Physicochemical Properties:

PropertyValue
Appearance Expected to be a white to off-white solid
Melting Point Not reported (Isomer: 96.0 to 100.0 °C)
Boiling Point Not reported (Isomer: 475.3±38.0 °C, predicted)
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Spectroscopic Data:

Detailed spectroscopic data for the 3-tosyloxy isomer is not widely published. However, the expected characteristic signals are:

  • ¹H NMR: Signals corresponding to the protons of the piperidine ring, the tert-butyl group (a sharp singlet around 1.4 ppm), the aromatic protons of the tosyl group (two doublets in the aromatic region), and the methyl group of the tosyl group (a singlet around 2.4 ppm).

  • ¹³C NMR: Carbon signals for the piperidine ring, the tert-butyl group, and the tosyl group.

  • IR Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O), the carbonyl group (C=O) of the Boc protector, and C-O bonds.

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding alcohol precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate.

Reaction Scheme:

G cluster_0 Synthesis of this compound Start tert-Butyl 3-hydroxypiperidine-1-carboxylate Product This compound Start->Product Tosylation Reagent p-Toluenesulfonyl chloride (TsCl) Reagent->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from standard tosylation methods for alcohols.

Materials:

  • tert-Butyl 3-hydroxypiperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Applications in Drug Discovery and Development

The tosyloxy group at the 3-position of the piperidine ring makes this compound a versatile intermediate for the synthesis of various substituted piperidine derivatives. These derivatives are common scaffolds in a wide range of biologically active molecules.

Role as a Key Building Block:

The compound serves as an electrophilic substrate for the introduction of various nucleophiles at the C3 position of the piperidine ring. This allows for the synthesis of libraries of compounds for screening against various biological targets.

Exemplary Synthetic Application Workflow:

The following diagram illustrates a general workflow where this compound is used to synthesize a substituted piperidine derivative, which can then be further elaborated into a potential drug candidate.

G cluster_1 Drug Discovery Workflow Starting_Material This compound Nucleophilic_Substitution Nucleophilic Substitution (with Nu-H) Starting_Material->Nucleophilic_Substitution Intermediate 3-Substituted N-Boc-piperidine Nucleophilic_Substitution->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final_Compound 3-Substituted Piperidine Deprotection->Final_Compound Further_Functionalization Further Functionalization Final_Compound->Further_Functionalization Drug_Candidate Potential Drug Candidate Further_Functionalization->Drug_Candidate

Caption: General workflow for the use of the title compound in drug discovery.

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If skin irritation occurs, get medical advice/attention.

    • Store in a dry, well-ventilated place. Keep container tightly closed.

It is highly recommended to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex piperidine-containing molecules. Its utility in medicinal chemistry stems from the presence of the Boc-protected nitrogen and the reactive tosyloxy group, which allows for the facile introduction of a wide range of substituents. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in its effective utilization in their drug discovery and development endeavors.

References

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical identifiers, physical properties, a detailed synthesis protocol, and its significant applications in the development of novel therapeutics.

Core Identifiers and Chemical Properties

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a tosyl group on the hydroxyl function at the 3-position. The tosyl group serves as an excellent leaving group, making this compound a versatile intermediate for nucleophilic substitution reactions.

Chemical Identifiers
IdentifierValue
CAS Number 85275-46-3
IUPAC Name This compound
Molecular Formula C₁₇H₂₅NO₅S
Molecular Weight 355.45 g/mol
PubChem CID 20468243
InChI InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3
InChIKey SKOKKOPKFKENHX-UHFFFAOYSA-N
Physicochemical Properties
PropertyValue (for 4-tosyloxy isomer)
Melting Point 96.0 to 100.0 °C
Boiling Point (Predicted) 475.3 ± 38.0 °C
Density (Predicted) 1.23 ± 0.1 g/cm³

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the tosylation of the hydroxyl group.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A 3-Hydroxypiperidine B tert-Butyl 3-hydroxypiperidine-1-carboxylate (Boc-3-hydroxypiperidine) A->B Boc Protection C This compound B->C Tosylation reagent1 Di-tert-butyl dicarbonate ((Boc)2O) Base (e.g., NaHCO3) Solvent (e.g., Dichloromethane) reagent1->A reagent2 p-Toluenesulfonyl chloride (TsCl) Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) reagent2->B

Caption: Synthetic pathway from 3-hydroxypiperidine to the target compound.

Experimental Protocol: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol is adapted from analogous syntheses of Boc-protected piperidines.

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxypiperidine in a suitable organic solvent such as dichloromethane or a mixture of ethanol and water.

  • Addition of Base: Add a mild base, such as sodium bicarbonate, to the solution.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-hydroxypiperidine-1-carboxylate, which can be purified further by column chromatography if necessary.

Experimental Protocol: Tosylation of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol is based on the general and widely used method for the tosylation of alcohols.

  • Reaction Setup: Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in a dry aprotic solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0 °C).

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water or ice. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure compound.

Applications in Drug Discovery and Development

The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs. The functionalization of this ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates. This compound is a valuable intermediate in this context. The tosylate group at the 3-position acts as an efficient leaving group, enabling the introduction of various nucleophiles to create a diverse library of 3-substituted piperidine derivatives.

The chiral precursor, (S)-1-Boc-3-hydroxypiperidine, is a known key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers. The tosylated derivative allows for further chemical modifications and the development of new drug candidates.

Logical Relationship in Drug Development

Drug_Development_Logic Role in Medicinal Chemistry A tert-Butyl 3-hydroxypiperidine-1-carboxylate (Precursor) B This compound (Activated Intermediate) A->B Tosylation C Nucleophilic Substitution (SN2) B->C Activation D Diverse 3-Substituted Piperidine Derivatives C->D Derivatization E Lead Optimization (SAR Studies) D->E Screening & Analysis F Drug Candidate E->F Selection

Caption: The role of the title compound as an intermediate in drug discovery.

Safety and Handling

While specific GHS hazard data for this compound is provided by some suppliers, it is prudent to also consider the safety information of its precursors and related compounds. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Information
CompoundGHS PictogramsHazard Statements
This compound H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (Precursor) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
tert-Butyl 3-oxopiperidine-1-carboxylate (Related Compound) H315: Causes skin irritation. H319: Causes serious eye irritation.

Conclusion

This compound is a strategically important building block for the synthesis of complex piperidine-containing molecules. Its utility in creating diverse chemical libraries for drug discovery is well-established. The synthetic protocols outlined in this guide are robust and widely applicable, providing a solid foundation for its use in research and development. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

The Pivotal Role of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of complex organic synthesis, particularly in the realm of pharmaceutical development, the strategic use of versatile building blocks is paramount. Among these, tert-butyl 3-(tosyloxy)piperidine-1-carboxylate has emerged as a crucial intermediate, prized for its role in the stereoselective introduction of the piperidine moiety, a privileged scaffold in numerous bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a chiral piperidine derivative, serves as a powerful electrophile for the construction of carbon-nitrogen and carbon-oxygen bonds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, while the tosylate group at the C3 position acts as an excellent leaving group in nucleophilic substitution reactions. This combination of features makes it an ideal synthon for the asymmetric synthesis of complex nitrogen-containing heterocycles.

Synthesis of the Precursor: tert-Butyl 3-hydroxypiperidine-1-carboxylate

The synthesis of this compound begins with its precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. Enantiomerically pure forms of this precursor are accessible through several synthetic strategies, primarily chemical resolution and asymmetric synthesis.

Chemical Resolution: Racemic 3-hydroxypiperidine can be resolved using chiral resolving agents like tartaric acid derivatives or camphorsulfonic acid. The resolved amine is then protected with a Boc group to yield the desired enantiomer of tert-butyl 3-hydroxypiperidine-1-carboxylate.[1]

Asymmetric Synthesis: A notable asymmetric route starts from the natural amino acid L-glutamic acid. This multi-step synthesis involves esterification, Boc-protection, reduction of the carboxylic acid moieties to alcohols, and subsequent cyclization to form the chiral piperidine ring. Another approach involves the asymmetric reduction of a ketone precursor using a ketoreductase, offering a green and highly efficient alternative.[1]

Tosylation: Activation of the Hydroxyl Group

The hydroxyl group of tert-butyl 3-hydroxypiperidine-1-carboxylate is activated by conversion to a tosylate. This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, and often with a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is generally carried out in an aprotic solvent like dichloromethane at reduced temperatures to control selectivity and minimize side reactions.

Tosylation_Reaction tert-Butyl 3-hydroxypiperidine-1-carboxylate tert-Butyl 3-hydroxypiperidine-1-carboxylate This compound This compound tert-Butyl 3-hydroxypiperidine-1-carboxylate->this compound + TsCl, Base p-Toluenesulfonyl chloride (TsCl) p-Toluenesulfonyl chloride (TsCl) p-Toluenesulfonyl chloride (TsCl)->this compound Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->this compound Byproducts Byproducts

Figure 1: General scheme for the tosylation of tert-butyl 3-hydroxypiperidine-1-carboxylate.

Core Reactivity: Nucleophilic Substitution

The primary role of this compound in organic synthesis is as an electrophile in SN2 reactions. The tosylate group is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities at the C3 position of the piperidine ring.

Reactions with Amine Nucleophiles

A significant application is the reaction with primary and secondary amines to form 3-amino-piperidine derivatives. These products are valuable building blocks for the synthesis of pharmaceuticals. For instance, the reaction of a related ditosylate with various amines has been shown to proceed in good yields, demonstrating the feasibility of this approach. The reaction typically occurs with inversion of stereochemistry at the C3 position, providing a reliable method for controlling the stereochemical outcome.

Nucleophile (Amine)ProductYield (%)Reference
Cyclohexylamine(S)-tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate74
Benzylamine(S)-tert-butyl 3-(benzylamino)piperidine-1-carboxylate82
Morpholine(S)-tert-butyl 3-morpholinopiperidine-1-carboxylate78

Table 1: Examples of Nucleophilic Substitution with Amines on a Related Ditosylate Precursor.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Tosylate tert-Butyl 3-(tosyloxy)- piperidine-1-carboxylate Product 3-Substituted Piperidine Derivative Tosylate->Product SN2 Reaction Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product Byproduct Tosylate Anion

Figure 2: General workflow for the nucleophilic substitution on this compound.

Applications in Drug Development

The 3-aminopiperidine scaffold is a key structural motif in a variety of approved pharmaceutical agents. The stereoselective synthesis of this moiety is often a critical step in the overall drug synthesis. This compound serves as a valuable intermediate in the synthesis of precursors to drugs such as:

  • Alogliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The chiral 3-aminopiperidine unit is a core component of its structure.

  • Linagliptin: Another DPP-4 inhibitor where the 3-aminopiperidine moiety plays a crucial role in its binding to the enzyme.

The use of enantiomerically pure this compound allows for the direct and controlled introduction of the required stereocenter, streamlining the synthesis of these complex drug molecules.

Experimental Protocols

General Procedure for the Tosylation of tert-Butyl 3-hydroxypiperidine-1-carboxylate

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (0.1-0.2 M) at 0 °C under an inert atmosphere is added triethylamine (1.5-2.0 eq.), followed by p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise. A catalytic amount of 4-dimethylaminopyridine (0.1 eq.) can also be added. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution with an Amine

To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF is added the amine nucleophile (1.5-3.0 eq.) and a base such as potassium carbonate or triethylamine (2.0-3.0 eq.). The reaction mixture is heated to 60-100 °C and stirred for 12-48 hours, while monitoring the progress by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the desired 3-aminopiperidine derivative.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity and the stereochemical control it offers in nucleophilic substitution reactions make it an indispensable tool for the construction of complex piperidine-containing molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this key intermediate is essential for the efficient and stereoselective synthesis of next-generation therapeutics.

References

Introduction: The Strategic Importance of N-Boc Protected Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc Protected Piperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties to drug candidates, such as enhanced solubility, metabolic stability, and the capacity to cross the blood-brain barrier. Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer and antiviral agents to treatments for central nervous system (CNS) disorders.

To effectively utilize the piperidine scaffold in multi-step syntheses, protection of the ring's nitrogen atom is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for this purpose. The N-Boc group provides exceptional stability under a wide range of reaction conditions, particularly basic and nucleophilic environments, while allowing for facile removal under acidic conditions. This controlled reactivity makes N-Boc protected piperidine derivatives highly versatile and indispensable building blocks for constructing complex, biologically active molecules.

This guide provides a technical overview of the synthesis, applications, and key experimental protocols related to N-Boc protected piperidine derivatives, tailored for professionals in chemical research and pharmaceutical development.

Synthesis and Functionalization

The synthesis of diverse piperidine derivatives typically begins with the protection of the nitrogen atom, followed by the strategic functionalization of the piperidine ring.

N-Boc Protection of Piperidine

The introduction of the Boc group is a fundamental first step. This is most commonly achieved by reacting the piperidine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.

G cluster_0 N-Boc Protection Workflow Piperidine Piperidine Derivative Reagents (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., DCM) Piperidine->Reagents Protected N-Boc Protected Piperidine Derivative Reagents->Protected

Caption: General workflow for N-Boc protection of a piperidine.

Functionalization of the N-Boc Piperidine Ring

With the nitrogen protected, the piperidine ring can undergo various transformations. N-Boc-4-hydroxypiperidine and its oxidized form, N-Boc-4-oxopiperidine, are common and versatile starting materials.

Experimental Protocol: Oxidation of N-Boc-4-hydroxypiperidine

This protocol describes the conversion of the hydroxyl group to a ketone, creating a key intermediate for further derivatization, such as reductive amination.

  • Materials: N-Boc-4-hydroxypiperidine, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated aqueous NaHCO₃, Saturated aqueous Na₂S₂O₃.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-oxopiperidine.

Experimental Protocol: Reductive Amination of N-Boc-4-oxopiperidine

This protocol outlines the synthesis of an N-substituted piperidine derivative, a common strategy for introducing molecular diversity.

G Ketone N-Boc-4-oxopiperidine Imine Imine Intermediate Ketone->Imine Amine Primary Amine (R-NH₂) Amine->Imine Product N-Substituted Piperidine Derivative Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Reduction

Caption: Pathway for reductive amination of N-Boc-4-oxopiperidine.

  • Materials: N-Boc-4-oxopiperidine, Primary amine (e.g., benzylamine), 1,2-Dichloroethane (DCE), Sodium triacetoxyborohydride (STAB), Acetic acid, Saturated aqueous NaHCO₃, Anhydrous Na₂SO₄.

  • Procedure:

    • To a solution of N-Boc-4-oxopiperidine (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid. Stir for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

ReactionStarting MaterialProductYield¹H NMR (CDCl₃, δ ppm)Reference
OxidationN-Boc-4-hydroxypiperidineN-Boc-4-oxopiperidine90-95%3.68 (t, 4H), 2.45 (t, 4H), 1.48 (s, 9H)
N-Boc ProtectionDiethyl (2S)-2-aminopentanedioateDiethyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioate92%Not specified

Applications in Drug Development

The N-Boc piperidine scaffold is a privileged structure in pharmacology due to its favorable properties.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring can facilitate penetration of the blood-brain barrier, making it a common feature in antipsychotics and antidepressants.

  • Kinase Inhibitors: It serves as a central scaffold to orient functional groups that interact with kinase active sites. For example, it is a key starting material for certain Janus kinase (JAK) inhibitors used in treating autoimmune diseases.

  • Oncology and Pain Management: The versatility of the piperidine ring allows for the creation of diverse molecular shapes and the introduction of various functional groups, making it a cornerstone in the development of drugs for cancer and pain.

N-Boc Deprotection: Releasing the Active Amine

The removal of the Boc group is a critical final step in many synthetic sequences to unmask the piperidine nitrogen, which is often essential for biological activity or further derivatization. Acid-catalyzed hydrolysis is the most common method.

G BocAmine N-Boc Piperidine Protonation Protonation (H⁺) BocAmine->Protonation Carbocation tert-Butyl Cation Protonation->Carbocation Elimination CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene -H⁺ DeprotonatedAmine Piperidine Amine Salt CarbamicAcid->DeprotonatedAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc removal.

  • Materials: N-Boc protected piperidine derivative, Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Saturated aqueous NaHCO₃.

  • Procedure:

    • Dissolve the N-Boc protected derivative (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (5-10 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate to yield the deprotected amine.

Experimental Protocol: Deprotection using HCl in Dioxane

This method is also widely used and often yields a hydrochloride salt that can be easily isolated by precipitation.

  • Materials: N-Boc protected piperidine derivative, 4M HCl in dioxane, Diethyl ether.

  • Procedure:

    • Dissolve the N-Boc protected derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

    • Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.

    • Stir for 1-3 hours. Often, the hydrochloride salt of the product will precipitate.

    • Upon completion (monitored by TLC/LC-MS), the product can be collected by filtration, often after adding diethyl ether to facilitate precipitation.

    • Wash the solid with diethyl ether and dry to obtain the final amine salt.

MethodReagentsSolventKey ConsiderationsReference
Standard Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Highly effective, but TFA can be harsh. Work-up requires careful neutralization.
Salt Formation 4M HCl in DioxaneDioxane or MethanolOften provides the product as a crystalline HCl salt, simplifying isolation.
Thermal Heat (e.g., 225°C)High-boiling solvent or neatAvoids acidic reagents, useful for acid-sensitive substrates. Can be performed under continuous flow conditions.
Mild Lewis Acid Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)Milder conditions for compounds with other acid-labile groups. Reaction times can be longer.

Considerations for Deprotection: The choice of deprotection method is critical, especially when other acid-sensitive functional groups (e.g., esters, acetals) are present in the molecule. Harsh acidic conditions can lead to their degradation. In such cases, milder methods or alternative protecting groups should be considered.

Analytical and Characterization Techniques

The synthesis and purification of N-Boc piperidine derivatives require robust analytical monitoring and characterization.

TechniqueAbbreviationPurposeReference(s)
Thin Layer ChromatographyTLCRapid monitoring of reaction progress and purity assessment.
Liquid Chromatography-Mass SpectrometryLC-MSMonitoring reaction completion and confirming the mass of the desired product.
Nuclear Magnetic Resonance Spectroscopy¹H, ¹³C NMRStructural elucidation and confirmation of the final compound.
Fourier-Transform Infrared SpectroscopyFTIRIdentification of key functional groups (e.g., C=O stretch of the Boc group).
High-Resolution Mass SpectrometryHRMSProvides an exact mass measurement for elemental composition confirmation.

Conclusion

N-Boc protected piperidine derivatives are foundational building blocks in the synthesis of pharmaceuticals. Their stability, coupled with the ease of Boc group removal, allows for controlled and regioselective modifications of the piperidine core. A thorough understanding of the synthetic routes, functionalization reactions, and deprotection strategies is essential for researchers and scientists aiming to leverage this versatile scaffold in the design and development of novel therapeutic agents. The careful selection of experimental protocols and analytical techniques is critical to ensure the efficient and successful synthesis of these high-value chemical intermediates.

An In-depth Technical Guide on the Synthesis and Use of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its stereospecific configuration and the presence of a good leaving group (tosylate) make it a valuable building block for the synthesis of complex molecules, most notably as a key intermediate in the production of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This technical guide provides a comprehensive overview of its synthesis and application, including detailed experimental protocols and quantitative data.

Synthesis of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

The synthesis of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is typically achieved through the tosylation of its corresponding alcohol precursor, (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate. This reaction involves the activation of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base to facilitate the formation of the tosylate ester.

Experimental Protocol: Tosylation of (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol is a standard procedure for the tosylation of alcohols.

Materials:

  • (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • A solution of (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 equivalent) is prepared in anhydrous dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C using an ice bath.

  • Triethylamine (1.5 equivalents) or pyridine is added to the solution.

  • p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed successively with water and brine solution.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate can be purified by flash column chromatography on silica gel.

ParameterValueReference
Starting Material(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate[1]
Reagentsp-Toluenesulfonyl chloride, Triethylamine/Pyridine[1]
SolventDichloromethane[1]
Temperature0 °C to room temperature[1]
Reaction Time4 hours (monitored by TLC)[1]
Purity>95% (after purification)[2]

Use of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate in Synthesis

The primary application of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is as an electrophile in nucleophilic substitution reactions. The tosylate group serves as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles at the C3 position of the piperidine ring with inversion of stereochemistry. This is a critical step in the synthesis of many pharmaceutical agents.

A prominent example is the synthesis of an intermediate for Ibrutinib, where the tosylate is displaced by the nitrogen atom of a pyrazole derivative.

Experimental Protocol: Nucleophilic Substitution with a Pyrazole Derivative

This protocol outlines the reaction of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate with 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key step in the synthesis of Ibrutinib.

Materials:

  • (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

  • 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[3]

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a reaction vessel under an inert atmosphere, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent) and cesium carbonate (2.2 equivalents) are dissolved in anhydrous DMF.

  • (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate (4.0 equivalents) is added to the mixture.

  • The reaction mixture is heated to 90 °C and stirred for several hours, with progress monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the DMF is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product, (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, is purified by silica gel column chromatography.[4]

ParameterValue/ConditionReference
Electrophile(R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate[4]
Nucleophile3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[3][4]
BaseCesium Carbonate[4]
SolventN,N-Dimethylformamide (DMF)[4]
Temperature90 °C[4]
Yield70%[4]

Visualizing the Synthetic Workflow

The synthesis and subsequent reaction of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate can be visualized as a straightforward synthetic workflow.

Synthesis_and_Use_Workflow cluster_synthesis Synthesis of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate cluster_use Use in Nucleophilic Substitution start_material (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate reagents_synthesis p-Toluenesulfonyl chloride, Triethylamine, DCM start_material->reagents_synthesis Tosylation product_tosylate (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate reagents_synthesis->product_tosylate nucleophile 3-(4-Phenoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine reagents_substitution Cesium Carbonate, DMF product_tosylate->reagents_substitution nucleophile->reagents_substitution Nucleophilic Substitution final_product (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine- 1-carboxylate reagents_substitution->final_product

Caption: Synthetic workflow for the preparation and subsequent nucleophilic substitution of (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate.

Logical Relationship of Key Components

The relationship between the starting material, intermediate, and final product highlights the importance of the tosylate as a key reactive intermediate.

Logical_Relationship A Chiral Precursor (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate B Key Intermediate (R)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate A->B Activation of Hydroxyl Group D Final Product (e.g., Ibrutinib Intermediate) B->D Nucleophilic Displacement C Nucleophile (e.g., Pyrazole derivative) C->D Forms new C-N bond

Caption: Logical relationship of key reactants and products in the synthesis of a functionalized piperidine.

References

A Researcher's Guide to the Synthetic Utility of tert-Butyl 3-(Tosyloxyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Chemical and Pharmaceutical Development Professionals

tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is a pivotal chiral building block in modern organic synthesis, particularly valued in the construction of complex pharmaceutical agents.[1][2] Its strategic combination of a bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and an excellent tosylate leaving group at the 3-position makes it a versatile substrate for a range of chemical transformations. This guide provides a detailed exploration of its primary reactions, complete with experimental methodologies, tabulated data, and mechanistic diagrams to support its application in drug discovery and development.

Nucleophilic Substitution: The Cornerstone of Versatility

The most prominent reaction pathway for this compound is the SN2 displacement of the tosylate group. This reaction allows for the stereospecific introduction of a wide variety of nucleophiles, leading to a diverse array of 3-substituted piperidine derivatives.

dot

Caption: General pathway for SN2 reactions.

Azide Substitution: A Gateway to Aminopiperidines

A frequent and highly efficient transformation is the reaction with sodium azide to produce tert-butyl 3-azidopiperidine-1-carboxylate. This azide intermediate is a stable and safe precursor to the corresponding amine, which is a common motif in pharmacologically active molecules.[3]

Experimental Protocol: Synthesis of tert-Butyl 3-Azidopiperidine-1-carboxylate

In a representative procedure, this compound is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide is added in excess, and the mixture is heated. The reaction progress is monitored by a suitable chromatographic technique (TLC or LC-MS). After completion, an aqueous workup followed by extraction with an organic solvent yields the desired azide product.

NucleophileReagents & ConditionsSolventTemperature (°C)Time (h)Yield (%)
Azide (N₃⁻)Sodium Azide (1.5 eq)DMF80-906-12~95
Reduction of Azide to Primary Amine

The subsequent reduction of the azide to tert-butyl 3-aminopiperidine-1-carboxylate is cleanly achieved through catalytic hydrogenation. This two-step sequence is often preferred over direct amination to avoid potential side reactions. A known method involves the reduction of tert-butyl 3-azidopiperidine-1-carboxylate to produce tert-butyl 3-aminopiperidine-1-carboxylate.[3]

Experimental Protocol: Synthesis of tert-Butyl 3-Aminopiperidine-1-carboxylate

The azide intermediate is dissolved in a protic solvent like methanol or ethanol. A palladium on carbon catalyst (5-10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to provide the pure amine.

dot

Caption: Two-step synthesis of the 3-amino-piperidine derivative.

Reactions with Other Nucleophiles

The synthetic utility extends to other nucleophiles, enabling the introduction of carbon and other heteroatom substituents at the 3-position.

NucleophileReagents & ConditionsSolventTemperature (°C)Time (h)Yield (%)
Cyanide (CN⁻)Sodium Cyanide (1.2 eq)DMSO90-10012-2470-80
MorpholineMorpholine (2.0 eq), K₂CO₃ACNReflux16-2465-75

Elimination Reactions: Accessing Unsaturation

When subjected to a strong, sterically hindered base, this compound undergoes an E2 elimination reaction to furnish N-Boc-1,2,3,4-tetrahydropyridine. Potassium tert-butoxide (t-BuOK) is the reagent of choice for this transformation, as its bulkiness favors proton abstraction over nucleophilic attack, leading to the less substituted "Hofmann" alkene product.[4][5][6]

dot

Caption: E2 elimination pathway using a sterically hindered base.

Experimental Protocol: Synthesis of N-Boc-1,2,3,4-tetrahydropyridine

To a solution of the tosylate in an aprotic solvent like tetrahydrofuran (THF) at 0 °C, potassium tert-butoxide is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with water, and the product is extracted. Purification by column chromatography typically affords the desired tetrahydropyridine.

BaseSolventTemperature (°C)Time (h)Yield (%)
Potassium tert-butoxideTHF0 to RT2-680-90

Conclusion

This compound is a demonstrably valuable intermediate for the synthesis of functionalized piperidines. Its well-defined reactivity allows for predictable outcomes in both nucleophilic substitution and elimination reactions. The methodologies and data compiled in this guide underscore its importance and provide a practical framework for its use in the synthesis of novel chemical entities for pharmaceutical and scientific research.

References

Methodological & Application

The Pivotal Role of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structural motif, integral to a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a valuable component in the design of molecules with high affinity and selectivity for biological targets. Among the many functionalized piperidine building blocks, tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate has emerged as a critical intermediate, particularly for the synthesis of chiral 3-substituted piperidines. The tosyl group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups with high efficiency and stereochemical control. This document provides detailed application notes and protocols for the use of this versatile reagent in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.

Application Notes

This compound is a key building block for the synthesis of a diverse range of 3-substituted piperidine derivatives. Its utility stems from the presence of the tosylate group, a good leaving group, which facilitates nucleophilic substitution (SN2) reactions. This allows for the introduction of various functionalities at the C-3 position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its interference in the substitution reaction and enabling subsequent deprotection under acidic conditions.

Key Applications:

  • Synthesis of Kinase Inhibitors: This reagent is famously used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib.[1] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies. The synthesis of Ibrutinib involves the nucleophilic attack of a pyrazolopyrimidine derivative on (S)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate.

  • Development of GPCR Modulators: The 3-substituted piperidine scaffold is prevalent in ligands for G-protein coupled receptors (GPCRs). By introducing various amine, ether, or carbon-linked substituents at the 3-position, novel modulators of GPCRs involved in neurological and metabolic disorders can be synthesized.

  • Creation of Ion Channel Blockers: The piperidine core is a common feature in many ion channel blockers. The ability to introduce diverse functional groups at the 3-position allows for the fine-tuning of potency and selectivity for specific ion channels, such as calcium or potassium channels.

  • Generation of Diverse Compound Libraries: The straightforward reactivity of this compound with a wide range of nucleophiles makes it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening and hit-to-lead optimization.

B-Cell Receptor Signaling Pathway

The B-cell receptor (BCR) signaling pathway is crucial for B-cell development, activation, and differentiation. Bruton's tyrosine kinase (BTK) is a critical downstream effector of the BCR. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation and survival. Inhibitors of BTK, synthesized using this compound, block this pathway, leading to apoptosis of malignant B-cells.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Antigen Antigen Antigen->BCR Binds Syk Syk Lyn->Syk Activates BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK Inhibits

Caption: B-Cell Receptor Signaling Pathway and the inhibitory action of Ibrutinib on BTK.

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This protocol describes the conversion of the hydroxyl group to a tosylate, a better leaving group for subsequent nucleophilic substitution reactions.

Tosylation_Workflow Start tert-Butyl 3-hydroxypiperidine-1-carboxylate Reagents p-Toluenesulfonyl chloride Triethylamine, DMAP (cat.) Dichloromethane (DCM) Start->Reagents Reaction Stir at 0 °C to rt Reagents->Reaction Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate Purification->Product

Caption: Workflow for the tosylation of tert-butyl 3-hydroxypiperidine-1-carboxylate.

Materials:

  • (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (S)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol outlines the SN2 reaction of this compound with a primary or secondary amine.

SN2_Workflow Start tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate Nucleophile Amine Nucleophile (R1R2NH) Start->Nucleophile Base_Solvent Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, CH3CN) Nucleophile->Base_Solvent Reaction Heat (e.g., 80-100 °C) Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 3-(amino)piperidine-1-carboxylate Purification->Product

Caption: General workflow for the nucleophilic substitution with amines.

Materials:

  • (S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

  • Amine nucleophile (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous

  • Water

  • Ethyl acetate or Dichloromethane for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., methanol in DCM or ethyl acetate in hexanes)

Procedure:

  • To a solution of the amine nucleophile in anhydrous DMF or CH₃CN, add the base (K₂CO₃ or Cs₂CO₃).

  • Add (S)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-substituted piperidine derivative.

Data Presentation

The following table summarizes the yields of 3-substituted piperidine derivatives obtained from the reaction of a ditosylated precursor with various amines, which serves as a good model for the reactivity of this compound.[2][3]

EntryNucleophile (Amine)ProductYield (%)
1Cyclohexylamine(S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate37
2Benzylamine(S)-tert-butyl (1-benzylpiperidin-3-yl) carbamate68
3Propylamine(S)-tert-butyl (1-propylpiperidin-3-yl)carbamate55
4Isopropylamine(S)-tert-butyl (1-isopropylpiperidin-3-yl)carbamate48
5(S)-(-)-1-Phenylethylaminetert-Butyl ((S)-1-((S)-1-phenylethyl)piperidin-3-yl)carbamate65

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo efficient nucleophilic substitution reactions allows for the facile synthesis of a wide range of 3-substituted piperidine derivatives. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the design and synthesis of novel therapeutic agents targeting a variety of diseases. The successful application in the synthesis of kinase inhibitors like Ibrutinib underscores its significance in modern drug discovery and development.

References

Synthesis of 3-Substituted Piperidines: Versatile Scaffolds for Drug Discovery Utilizing tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. In particular, the synthesis of 3-substituted piperidines is of significant interest for the development of novel therapeutics targeting a range of diseases, including central nervous system disorders and metabolic diseases.

This document provides detailed application notes and protocols for the synthesis of a variety of 3-substituted piperidines using tert-butyl 3-(tosyloxy)piperidine-1-carboxylate as a key intermediate. The tosylate group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and prevents unwanted side reactions, and can be readily removed under acidic conditions for further derivatization.

General Reaction Scheme

The core transformation involves the SN2 displacement of the tosylate group by a nucleophile. The stereochemistry at the C3 position is typically inverted during this process.

G reagent This compound product tert-Butyl 3-(Nu)piperidine-1-carboxylate reagent->product Sɴ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product tosylate Tosylatea (leaving group) product->tosylate

Caption: General Sɴ2 reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-azidopiperidine-1-carboxylate (Nitrogen Nucleophile)

This protocol describes the introduction of an azide functionality, a versatile precursor for the synthesis of amines and other nitrogen-containing heterocycles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of tert-Butyl 3-(phenylthio)piperidine-1-carboxylate (Sulfur Nucleophile)

This protocol outlines the formation of a carbon-sulfur bond by reacting the tosylate with a thiol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thiophenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of tert-Butyl 3-cyanopiperidine-1-carboxylate (Carbon Nucleophile)

This protocol describes the introduction of a cyano group, which can be further elaborated into carboxylic acids, amines, or amides.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.5 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into deionized water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the reaction of this compound with various nucleophiles. The data is compiled from analogous reactions and general principles of nucleophilic substitution.[1]

Nucleophile CategoryNucleophileProductTypical SolventTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Nitrogen Sodium Azidetert-Butyl 3-azidopiperidine-1-carboxylateDMF80 - 10012 - 2485 - 95
Benzylaminetert-Butyl 3-(benzylamino)piperidine-1-carboxylateCH₂Cl₂Reflux2468
Cyclohexylaminetert-Butyl 3-(cyclohexylamino)piperidine-1-carboxylateCH₂Cl₂Reflux2437
Piperidinetert-Butyl 3-(piperidin-1-yl)piperidine-1-carboxylateACN60 - 8012 - 2470 - 85
Sulfur Thiophenol/K₂CO₃tert-Butyl 3-(phenylthio)piperidine-1-carboxylateDMFRT - 6012 - 1880 - 90
Carbon Sodium Cyanidetert-Butyl 3-cyanopiperidine-1-carboxylateDMSO90 - 11024 - 4860 - 75
Oxygen Sodium Methoxidetert-Butyl 3-methoxypiperidine-1-carboxylateMeOHReflux12 - 2450 - 65
Halogen Tetrabutylammonium Fluoridetert-Butyl 3-fluoropiperidine-1-carboxylateTHFReflux24 - 4840 - 55

Application in Drug Discovery: 3-Aminopiperidines as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

3-Aminopiperidine derivatives are key pharmacophores in a class of oral anti-diabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[2] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[3][4] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5][6] The synthesis of these vital pharmaceutical agents often involves the introduction of a nitrogen-containing substituent at the 3-position of a piperidine ring.

DPP4_Inhibition cluster_synthesis Synthesis cluster_moa Mechanism of Action cluster_physiological Physiological Effect start This compound intermediate tert-Butyl 3-aminopiperidine-1-carboxylate start->intermediate N-Nucleophile dpp4i DPP-4 Inhibitor (e.g., Sitagliptin analog) intermediate->dpp4i Further Functionalization dpp4 DPP-4 Enzyme dpp4i->dpp4 Inhibition inactive_incretins Inactive Incretins dpp4->inactive_incretins incretins Active Incretins (GLP-1, GIP) incretins->dpp4 Degradation increased_incretins Increased Active Incretins pancreas Pancreas increased_incretins->pancreas insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose

Caption: Synthesis and mechanism of DPP-4 inhibitors.

Experimental Workflow

The general workflow for the synthesis and purification of 3-substituted piperidines from this compound is outlined below.

workflow start Start: this compound reaction Nucleophilic Substitution (Select Nucleophile, Solvent, Base, Temp.) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: tert-Butyl 3-(Nu)piperidine-1-carboxylate characterization->final_product

Caption: General experimental workflow.

These protocols and application notes provide a robust starting point for the synthesis of a diverse library of 3-substituted piperidines. The versatility of this compound as a synthetic intermediate makes it a valuable tool for researchers in the pursuit of novel therapeutics.

References

Application Note: Synthesis of N-Boc-3-Aminopiperidine Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-aminopiperidine scaffold is a crucial structural motif found in numerous biologically active compounds and pharmaceutical drugs. The synthesis of its derivatives is of significant interest to researchers in medicinal chemistry and drug development. A reliable method for creating these derivatives is through the nucleophilic substitution of a suitable leaving group on the piperidine ring with an amine. This document outlines a general protocol for the reaction of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate with various primary and secondary amines. The tosylate group serves as an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction with the amine nucleophile. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances stability and allows for selective modifications.

Reaction Mechanism

The fundamental reaction involves the amine, acting as a nucleophile, attacking the carbon atom bonded to the tosylate group. The lone pair of electrons on the nitrogen atom of the amine forms a new carbon-nitrogen bond, while the carbon-oxygen bond of the tosylate group breaks, with the tosylate anion being displaced as the leaving group. The reaction typically proceeds via an SN2 mechanism, which is influenced by the steric hindrance of both the amine and the piperidine substrate, as well as the nucleophilicity of the amine.

Experimental Protocol

This protocol provides a general procedure for the reaction. Specific amounts and reaction times may need to be optimized depending on the amine used.

Materials and Reagents:

  • This compound

  • Selected primary or secondary amine (e.g., cyclohexylamine, benzylamine)

  • Dichloromethane (CH2Cl2), anhydrous

  • 20% aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the desired amine (15.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary, for example, 12 hours may be sufficient for amines like cyclohexylamine.

  • Work-up: a. Upon completion, quench the reaction by adding 20% aqueous sodium bicarbonate solution (20 mL). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL). c. Combine the organic layers and wash with brine (1 x 30 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-3-(amino)piperidine derivative.

Data Summary

The following table summarizes the results obtained from reacting a piperidine ditosylate precursor with different amines, which follows a similar reaction pathway.

AmineProductYield (%)Reference
Cyclohexylamine(S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamate74%
Benzylamine(S)-tert-butyl (1-benzylpiperidin-3-yl) carbamate68%

Note: The yields are based on a similar reaction starting from a ditosylated precursor derived from L-glutamic acid.

Experimental Workflow Diagram

G Workflow for Amine Substitution Reaction cluster_workup Work-up Stage start Starting Materials - this compound - Amine - CH2Cl2 reaction Reaction - Stir at room temperature - Monitor by TLC start->reaction 1. Mix & Stir quench Quenching - Add 20% aq. NaHCO3 reaction->quench 2. Reaction Complete extraction Extraction - Extract with CH2Cl2 - Wash with Brine quench->extraction 3. Work-up drying Drying & Concentration - Dry over Na2SO4 - Concentrate in vacuo extraction->drying purification Purification - Silica Gel Column Chromatography drying->purification 4. Isolate Crude Product product Final Product - tert-Butyl 3-(amino)piperidine-1-carboxylate Derivative purification->product 5. Isolate Pure Product

Caption: General experimental workflow for the synthesis of N-Boc-3-aminopiperidine derivatives.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Application Notes and Protocols: Synthesis and Utility of tert-Butyl 3-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of tert-butyl 3-azidopiperidine-1-carboxylate via the reaction of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate with azide nucleophiles. This key synthetic transformation proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, resulting in an inversion of stereochemistry. The resulting chiral azide is a valuable building block in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Chiral substitution on the piperidine ring is often crucial for biological activity. The synthesis of enantiomerically pure 3-substituted piperidines is therefore of significant interest. One common strategy involves the displacement of a good leaving group, such as a tosylate, with a suitable nucleophile.

This application note focuses on the reaction of this compound with azide nucleophiles. This SN2 reaction provides a reliable method for introducing an azide functionality, which can be subsequently reduced to a primary amine. This amine is a key pharmacophore in various drug candidates, most notably in the structure of sitagliptin and other "gliptin" drugs that target the DPP-4 enzyme.

Reaction Mechanism and Stereochemistry

The reaction of this compound with an azide nucleophile, typically sodium azide, is a classic example of an SN2 reaction. The reaction proceeds via a backside attack of the azide anion on the carbon atom bearing the tosyloxy group. This concerted mechanism leads to a Walden inversion of the stereocenter. Therefore, if the starting material is the (S)-enantiomer of this compound, the product will be the (R)-enantiomer of tert-butyl 3-azidopiperidine-1-carboxylate.

Experimental Protocols

The following protocols are adapted from established procedures for similar SN2 reactions on piperidine rings. Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Synthesis of (R)-tert-Butyl 3-azidopiperidine-1-carboxylate

Materials:

  • (S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 - 2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (R)-tert-butyl 3-azidopiperidine-1-carboxylate.

Data Presentation

ParameterConditionReference/Note
Substrate (S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate-
Nucleophile Sodium Azide (NaN₃)1.5 - 2.0 equivalents
Solvent Dimethylformamide (DMF)Anhydrous
Temperature 80-90 °COptimization may be required
Reaction Time 12-24 hoursMonitor by TLC or LC-MS
Workup Aqueous workup with EtOAc extractionStandard procedure
Purification Silica gel column chromatographyEluent: EtOAc/Hexanes gradient
Expected Yield 60-80%Yields can vary based on scale and purity of starting materials.
Stereochemistry Inversion of configurationSN2 mechanism

Application in Drug Development: Synthesis of DPP-4 Inhibitors

(R)-tert-Butyl 3-azidopiperidine-1-carboxylate is a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin. The azide group is readily reduced to the corresponding primary amine, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, which is a key building block for these drugs.

DPP4_Synthesis_Workflow start (S)-tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate azide_formation (R)-tert-Butyl 3-azidopiperidine-1-carboxylate start->azide_formation NaN₃, DMF (SN2 Reaction) amine_formation (R)-tert-Butyl 3-aminopiperidine-1-carboxylate azide_formation->amine_formation Reduction (e.g., H₂, Pd/C) coupling Coupling with side chain amine_formation->coupling dpp4_inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) coupling->dpp4_inhibitor

DPP-4 Signaling Pathway and Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.[2][3] GLP-1 and GIP stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from α-cells.[2][3]

By inhibiting DPP-4, "gliptin" drugs increase the circulating levels of active GLP-1 and GIP.[1] This leads to enhanced insulin secretion and reduced glucagon levels, ultimately resulting in lower blood glucose levels in patients with type 2 diabetes.[4][5]

DPP4_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas food Food Intake incretins Release of Incretins (GLP-1, GIP) food->incretins beta_cells β-cells incretins->beta_cells Stimulates alpha_cells α-cells incretins->alpha_cells Inhibits dpp4 DPP-4 Enzyme incretins->dpp4 Substrate insulin Insulin Secretion beta_cells->insulin glucagon Glucagon Secretion alpha_cells->glucagon glucose_uptake Increased Glucose Uptake (Muscle, Adipose Tissue) insulin->glucose_uptake hepatic_glucose Reduced Hepatic Glucose Production glucagon->hepatic_glucose Stimulates (Inhibited) inactive_incretins Inactive Incretins dpp4->inactive_incretins Inactivates dpp4_inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) dpp4_inhibitor->dpp4 Inhibits blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hepatic_glucose->blood_glucose

Conclusion

The SN2 reaction of this compound with azide nucleophiles is a robust and stereospecific method for the synthesis of tert-butyl 3-azidopiperidine-1-carboxylate. This chiral intermediate is a highly valuable building block for the synthesis of DPP-4 inhibitors, demonstrating a direct application in the development of therapeutics for type 2 diabetes. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. A key tenet of successful FBDD campaigns is the quality and diversity of the fragment library. In recent years, there has been a significant shift from predominantly flat, two-dimensional fragments towards more three-dimensional (3D) scaffolds.[1][2][3] These 3D fragments can form more complex and specific interactions with protein binding sites, often leading to improved potency and selectivity.[4][5]

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6][7] Its saturated, non-planar nature makes it an ideal core for the development of 3D fragments. tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is a versatile chemical building block that serves as an excellent starting point for the synthesis of diverse libraries of 3D piperidine-based fragments. The tosyl group at the 3-position acts as an efficient leaving group, allowing for the introduction of a wide range of substituents through nucleophilic substitution. The Boc-protecting group on the piperidine nitrogen ensures stability and allows for controlled, site-selective reactions, which can be removed later in the synthetic sequence for further elaboration.[8]

This document provides detailed protocols for the utilization of this compound in a typical FBDD workflow, from fragment library synthesis to hit validation and elaboration.

Logical Workflow for FBDD using the Piperidine Scaffold

The following diagram illustrates the overall workflow in a fragment-based drug design campaign starting from this compound.

FBDD_Workflow cluster_0 Fragment Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Hit-to-Lead Optimization start This compound diversify Nucleophilic Substitution (e.g., with phenols, amines, thiols) start->diversify Introduce Diversity library 3D Piperidine Fragment Library diversify->library screen Biophysical Screening (e.g., SPR, NMR, X-ray) library->screen Screen against Target Protein hits Validated Hits screen->hits Identify Binders elaboration Structure-Guided Elaboration (Fragment Growing/Linking) hits->elaboration Optimize Binding lead Potent Lead Compound elaboration->lead

Caption: FBDD workflow from starting material to lead compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative 3-Substituted Piperidine Fragment Library

This protocol describes the parallel synthesis of a small, diverse library of piperidine-based fragments from this compound via nucleophilic substitution with various phenols.

Materials:

  • This compound

  • A diverse set of phenols (e.g., 4-cyanophenol, 3-methoxyphenol, 4-fluorophenol)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • 96-well reaction block with magnetic stirring

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • To each well of a 96-well reaction block, add this compound (35.5 mg, 0.1 mmol, 1.0 eq).

  • Add a unique phenol (1.2 eq) to each corresponding well.

  • Add potassium carbonate (27.6 mg, 0.2 mmol, 2.0 eq) to each well.

  • Dispense anhydrous acetonitrile (1.0 mL) to each well.

  • Seal the reaction block and heat at 80 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, filter the contents of each well to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue from each well using an appropriate method, such as preparative HPLC or automated flash chromatography, to yield the desired fragment.

  • Characterize each purified fragment by LC-MS and ¹H NMR to confirm identity and purity (>95%).

Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screening method to identify fragments that bind to a target protein of interest using SPR.

Materials:

  • Purified piperidine fragment library (dissolved in 100% DMSO at 10 mM)

  • Target protein of interest

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry according to the manufacturer's instructions.

  • Fragment Preparation: Prepare a dilution series of each fragment in the running buffer. A typical screening concentration is 200 µM, with a final DMSO concentration of ≤2%.

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject each fragment solution over the sensor chip surface containing the immobilized target protein for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase where only running buffer flows over the surface (e.g., 120 seconds).

    • Regenerate the sensor surface if necessary with a suitable regeneration solution.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Analyze the sensorgrams for evidence of binding. A significant and concentration-dependent response indicates a potential hit.

    • For initial hits, determine the dissociation constant (KD) by fitting the steady-state responses against fragment concentrations.

Data Presentation

Table 1: Physicochemical Properties of a Representative Piperidine Fragment Library
Fragment IDR-Group (from Phenol)Molecular Weight (Da)cLogPH-Bond DonorsH-Bond Acceptors
PIP-001 4-cyanophenyl302.372.1504
PIP-002 3-methoxyphenyl307.392.4804
PIP-003 4-fluorophenyl295.352.3904
PIP-004 3-hydroxyphenyl293.361.8714
Table 2: Representative SPR Screening and Hit Validation Data
Fragment IDScreening Result (200 µM)KD (µM)Ligand Efficiency (LE)
PIP-001 Hit1500.32
PIP-002 No Binding--
PIP-003 Hit2500.29
PIP-004 Hit850.35

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / (Number of Heavy Atoms)

Fragment Elaboration Workflow

Once a validated hit, such as PIP-004 , is identified, structure-guided design is employed to elaborate the fragment into a more potent lead compound. The Boc-protecting group can be removed to provide a handle for further chemistry.

Fragment_Elaboration start_frag Validated Hit (e.g., PIP-004) Boc-Protected Piperidine deprotection Boc Deprotection (e.g., TFA in DCM) start_frag->deprotection free_amine Free Amine Intermediate deprotection->free_amine Exposes reactive site elaboration Elaboration at Nitrogen (Amide coupling, Reductive amination, etc.) free_amine->elaboration Vector for growth lead_compound Potent Lead Compound (Improved Affinity) elaboration->lead_compound

Caption: Workflow for hit elaboration via the piperidine nitrogen.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of 3D fragment libraries for use in FBDD. The straightforward chemistry, coupled with the privileged nature of the piperidine scaffold, allows for the rapid creation of diverse and novel fragments. The protocols and workflows outlined in this document provide a clear path for researchers to leverage this building block in their drug discovery programs, from initial library synthesis to the development of potent lead compounds.

References

Application Notes and Protocols: One-Pot Synthesis of Triazolyl-Piperidine Derivatives Involving tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted piperidine scaffolds are crucial pharmacophores in modern drug discovery, appearing in numerous approved pharmaceuticals. The development of efficient and modular synthetic routes to novel piperidine derivatives is therefore of significant interest to medicinal chemists. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer considerable advantages in terms of time, resource efficiency, and overall yield. This application note details a robust one-pot protocol for the synthesis of 1,2,3-triazolyl-piperidine derivatives starting from tert-butyl 3-(tosyloxy)piperidine-1-carboxylate. The methodology leverages the principles of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and versatile reaction.[1] This one-pot procedure involves an initial nucleophilic substitution of the tosylate with an azide source, followed by the in-situ cycloaddition with a terminal alkyne.

Reaction Scheme

The overall one-pot transformation involves two sequential key steps:

  • SN2 Azidation: The tosyl group at the 3-position of the piperidine ring is displaced by an azide nucleophile (e.g., sodium azide).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting in situ generated azido-piperidine intermediate undergoes a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole.[1]

The general reaction is depicted below:

(Image of the reaction scheme: this compound reacts with sodium azide and a terminal alkyne in a one-pot reaction catalyzed by a copper(I) source to yield a tert-butyl 3-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate derivative)

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various triazolyl-piperidine derivatives from this compound and different terminal alkynes. The high efficiency of the CuAAC reaction typically results in excellent yields.[2][3]

EntryAlkyne (R-C≡CH)ProductReaction Time (h)Yield (%)
1Phenylacetylenetert-Butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate1292
2Propargyl alcoholtert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate1088
31-Ethynylcyclohexenetert-Butyl 3-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate1490
43-Phenyl-1-propynetert-Butyl 3-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate1291

Experimental Protocols

General Protocol for the One-Pot Synthesis of tert-Butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Product of Entry 1)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous DMF.

  • Stir the mixture at 80 °C for 4-6 hours to facilitate the azidation step. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the formation of the azido intermediate is complete, cool the reaction mixture to room temperature.

  • To the reaction mixture, add phenylacetylene (1.2 eq), followed by a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of deionized water, and then sodium ascorbate (0.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction is typically characterized by a color change. Monitor the reaction by TLC until the starting azide is consumed.

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.

Visualizations

experimental_workflow cluster_reagents Reagents cluster_process One-Pot Synthesis cluster_workup Workup & Purification A This compound P1 1. Azidation (80 °C, 4-6h) A->P1 B Sodium Azide B->P1 C Phenylacetylene D CuSO4/Sodium Ascorbate E DMF E->P1 P2 2. CuAAC Reaction (Room Temp, 12h) P1->P2 Cool to RT Add C, D W1 Aqueous Workup (Extraction) P2->W1 W2 Drying & Concentration W1->W2 W3 Column Chromatography W2->W3 Final_Product Pure Product W3->Final_Product

Caption: Experimental workflow for the one-pot synthesis.

logical_relationship cluster_one_pot Single Reaction Vessel Start tert-Butyl 3-(tosyloxy)- piperidine-1-carboxylate Intermediate In-situ generated tert-Butyl 3-azido- piperidine-1-carboxylate Start->Intermediate SN2 reaction with NaN3 End Final Triazolyl-Piperidine Product Intermediate->End CuAAC with Alkyne

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess. What are the likely impurities present after the tosylation of N-Boc-3-hydroxypiperidine?

A1: A typical reaction mixture will contain the desired product, this compound, along with several common impurities. These include:

  • Unreacted Starting Material: N-Boc-3-hydroxypiperidine.

  • Excess Reagents: p-Toluenesulfonyl chloride (TsCl).

  • Base: Pyridine or other amine bases used in the reaction.

  • By-products: Pyridinium hydrochloride (if pyridine is used as the base) and p-toluenesulfonic acid from the hydrolysis of TsCl. Incomplete conversion is a common issue that can be attributed to reagent quality, reaction conditions, or stoichiometry.[1]

Q2: What is the most effective method for purifying the crude product?

A2: Flash column chromatography over silica gel is the most widely used and effective method for obtaining highly pure this compound. This technique allows for the separation of the product from both polar and non-polar impurities.

Q3: I am seeing a significant amount of my starting alcohol, N-Boc-3-hydroxypiperidine, in the crude NMR. What could be the cause?

A3: Incomplete reaction is a frequent issue. The primary causes include:

  • Poor quality of p-toluenesulfonyl chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[1]

  • Presence of water: Moisture in the reaction solvent or base can lead to the hydrolysis of TsCl.[1] Ensure all reagents and glassware are anhydrous.

  • Insufficient reagents: Using less than stoichiometric amounts of TsCl or base will result in incomplete conversion of the starting alcohol. A slight excess of TsCl (1.2-1.5 equivalents) is often recommended.[1]

Q4: How can I efficiently remove the excess pyridine from my reaction mixture before chromatography?

A4: Excess pyridine can be effectively removed through an acidic aqueous workup. By washing the organic layer with a dilute acid solution (e.g., 1M HCl or saturated aqueous NH4Cl), the basic pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.

Q5: My purified product appears to be degrading on the silica gel column. Is this common?

A5: While this compound is generally stable to silica gel chromatography, prolonged exposure can potentially lead to some degradation, especially if the silica is acidic. To mitigate this, it is advisable to run the column relatively quickly and to use a neutral silica gel if degradation is suspected. Adding a small amount of a neutralising agent like triethylamine (e.g., 0.1-1%) to the eluent can also be beneficial.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues during the purification of this compound.

Issue 1: Low Yield of Purified Product
Possible Cause Suggested Solution
Incomplete Reaction Before purification, ensure the reaction has gone to completion using TLC or LC-MS analysis. If the reaction is incomplete, consider optimizing reaction conditions (time, temperature, stoichiometry).[1]
Product Loss During Workup Ensure complete extraction of the product into the organic phase. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane. Avoid vigorous shaking that can lead to emulsion formation.
Poor Separation During Chromatography Optimize the eluent system for flash chromatography to achieve good separation between the product and impurities. A gradient elution is often more effective than an isocratic one.
Product Degradation on Silica Gel Minimize the time the product spends on the column. Consider using a less acidic grade of silica gel or adding a small amount of triethylamine to the eluent.
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Cause Suggested Solution
Inappropriate Eluent System The polarity of the eluent is critical. A common starting point is a mixture of hexane and ethyl acetate. Perform TLC analysis with different solvent ratios to find the optimal separation. A typical gradient could be from 10% to 50% ethyl acetate in hexane.
Overloading the Column Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Presence of a By-product with Similar Polarity If a by-product has a very similar Rf to the product, consider alternative purification techniques such as recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: General Workup Procedure to Remove Pyridine and Excess TsCl
  • After the reaction is complete (as monitored by TLC), quench the reaction mixture with water or ice.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a typical lab-scale reaction).

  • Combine the organic layers and wash sequentially with:

    • 1M HCl (2 x 50 mL) to remove pyridine.

    • Saturated aqueous NaHCO3 solution (1 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 40% ethyl acetate). The optimal gradient should be determined by TLC analysis of the crude mixture.

  • Procedure:

    • Prepare the column with silica gel slurried in the initial, low-polarity eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Begin elution with the gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical, though hypothetical, quantitative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Parameter Crude Product After Workup After Column Chromatography
Appearance Yellow to brown oil/solidLight yellow oil/solidWhite to off-white solid
Purity (by NMR) 60-80%70-90%>95%
Typical Yield --75-90%
Key Impurities Pyridine, TsCl, Starting MaterialResidual Pyridine, TsClTrace solvent

Visualizations

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting start Low Yield of Purified Product check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction optimize_reaction Optimize Reaction Conditions: - Time - Temperature - Stoichiometry check_reaction->optimize_reaction Incomplete workup_issue Investigate Workup Procedure check_reaction->workup_issue Complete end Improved Yield optimize_reaction->end extraction_protocol Review Extraction Protocol: - Number of extractions - Solvent choice workup_issue->extraction_protocol Potential Loss chromatography_issue Analyze Chromatography Step workup_issue->chromatography_issue No Obvious Loss extraction_protocol->end optimize_chromatography Optimize Chromatography: - Eluent system - Column loading - Silica type chromatography_issue->optimize_chromatography Poor Separation optimize_chromatography->end

Caption: A decision-making workflow for troubleshooting low yields.

Purification Workflow

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Acidic Wash) A->B C Organic Layer (Contains Product & Some Impurities) B->C D Aqueous Layer (Contains Pyridinium Salts) B->D E Drying and Concentration C->E F Crude Product for Chromatography E->F G Flash Column Chromatography (Silica Gel, Hexane/EtOAc) F->G H Pure Product Fractions G->H I Impurity Fractions G->I J Solvent Removal H->J K Pure this compound J->K

Caption: A standard workflow for the purification process.

References

Monitoring the progress of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate reactions by TLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring reactions involving tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This section addresses common issues encountered during reaction monitoring.

Thin-Layer Chromatography (TLC) Troubleshooting

Q1: My TLC plate shows streaking or elongated spots. What should I do?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your reaction aliquot before spotting.[1][2]

  • Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing streaks. For basic compounds like piperidine derivatives, adding a small amount of triethylamine (0.1–2.0%) to your mobile phase can resolve this issue.[1]

  • Poor Solubility: If your compound is not fully dissolved in the spotting solvent or has poor solubility in the mobile phase, it can cause streaking.[3] Ensure your sample is fully dissolved before spotting.

Q2: My starting material and product spots have very similar Rf values. How can I improve separation?

A2: When Rf values are too close, monitoring the reaction becomes difficult. Consider the following solutions:

  • Change Solvent System Polarity: Adjust the ratio of your solvents. If spots are high on the plate (high Rf), decrease the polarity of the eluent. If they are low (low Rf), increase the polarity.[4] A good target Rf range is between 0.3 and 0.7.[4]

  • Try a Different Solvent System: Sometimes, simply changing the solvent composition (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can significantly alter selectivity and improve separation.

  • Use a Co-spot: Spot your starting material, your reaction mixture, and then both on top of each other in the same lane (a "co-spot"). If you see a single, clean spot in the co-spot lane, the reaction has likely not progressed. If you see two distinct spots, the reaction is proceeding.

Q3: I don't see any spots on my TLC plate after developing and visualization.

A3: This can be a frustrating issue with several potential causes:

  • Insufficient Concentration: Your sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to evaporate completely between applications.[1][2]

  • Incorrect Visualization Technique: Not all compounds are visible under UV light. Try using a chemical stain, such as potassium permanganate or anisaldehyde, which are effective for visualizing piperidine derivatives.

  • Sample Volatility: If your compounds are highly volatile, they may have evaporated from the plate.[1]

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, the sample will dissolve into the solvent pool instead of running up the plate.[1][2]

Nuclear Magnetic Resonance (NMR) Troubleshooting

Q1: My NMR spectrum has broad or distorted peaks. What is the cause?

A1: Peak broadening or distortion in NMR can stem from several issues:

  • Poor Shimming: The magnetic field may not be homogeneous.[5][6] Re-shimming the spectrometer is the first step to address this.

  • Sample Inhomogeneity: The reaction itself can cause the sample to become inhomogeneous, leading to a distorted magnetic field and poor lineshapes.[5][6]

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: The molecule may be undergoing conformational changes on the NMR timescale, such as ring flips or rotation around the N-Boc amide bond, which can broaden signals.[7]

Q2: I am monitoring the reaction in situ in an NMR tube, but the results are not clear.

A2: In-situ NMR monitoring requires careful setup:

  • Acquisition Time: For kinetic monitoring, it is crucial to acquire spectra quickly to get a "snapshot" of the reaction at different time points. Use the fewest number of scans necessary for a reasonable signal-to-noise ratio.[8]

  • Solvent Choice: If you are not using a deuterated solvent, the deuterium lock cannot be used, which can lead to field drift and distorted spectra.[5][6]

  • Temperature Stability: Ensure the probe temperature is stable, as chemical shifts, especially for exchangeable protons, can be temperature-dependent.[9]

Q3: How can I be sure which peaks correspond to my starting material versus my product?

A3: The most reliable method is to run reference spectra:

  • Reference Spectra: Obtain a clean ¹H NMR spectrum of your starting material, this compound, before starting the reaction.

  • Identify Key Shifts: Identify unique signals for both the starting material and the expected product. For example, the proton on the carbon bearing the tosyloxy group (H-3) will have a characteristic chemical shift that will change significantly upon substitution. The aromatic protons of the tosyl group should disappear as the reaction progresses.

  • Spiking: If you have a pure sample of the product, you can add a small amount to a reaction aliquot NMR sample. The product peaks should increase in intensity, confirming their identity.

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system for monitoring reactions of this compound?

A1: A common and effective mobile phase is a mixture of ethyl acetate and hexanes. A starting ratio of 30:70 (v/v) ethyl acetate:hexanes is a good starting point. You can adjust the ratio to achieve optimal separation.[4]

Q2: How do the Rf values of the starting material and a typical substitution product compare?

A2: this compound is a moderately polar compound. In a typical nucleophilic substitution reaction (e.g., with an azide or an amine), the polarity of the product may be similar or slightly different. The tosylate is a large, relatively non-polar group, but the sulfonate provides polarity. The final polarity will depend on the incoming nucleophile. It is essential to run a TLC at the start of the reaction (t=0) to establish the initial Rf of the starting material.

Q3: Which proton signals are most important to monitor in ¹H NMR?

A3: The key signals to monitor are those that undergo the most significant change in their chemical environment.

  • Piperidine H-3 Proton: The proton on the carbon attached to the tosyloxy group is a key reporter. Its chemical shift will change significantly when the tosylate is replaced by a different nucleophile.

  • Tosyl Group Protons: The aromatic protons of the tosyl group (typically two doublets around 7.4-7.8 ppm) and the methyl singlet (around 2.4 ppm) are excellent indicators of the starting material. These signals will decrease in intensity as the reaction proceeds.

  • Boc Group Protons: The large singlet for the tert-butyl group (around 1.4-1.5 ppm) is a useful reference signal, though its chemical shift is less likely to change dramatically.[10]

Q4: Do I need to use a deuterated solvent for every NMR sample?

A4: For quick checks of reaction progress where high resolution is not critical, you can take an aliquot, evaporate the solvent, and redissolve it in a protonated solvent like CDCl₃. However, for accurate integration and kinetics, using a deuterated solvent and an internal standard is highly recommended. For in-situ monitoring, a deuterated reaction solvent is ideal to maintain a stable magnetic field lock.[5]

Experimental Protocols

Method 1: Reaction Monitoring by TLC
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Sampling: Using a capillary spotter, withdraw a small aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: On a silica TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline). Spot the diluted reaction mixture on the baseline. It is good practice to also spot the pure starting material for comparison.

  • Development: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, stain the plate using an appropriate chemical stain (e.g., potassium permanganate).

  • Analysis: Compare the intensity of the starting material spot with any new product spots to gauge the reaction progress.

Method 2: Reaction Monitoring by ¹H NMR
  • Sampling: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Workup: Quench the aliquot if necessary (e.g., with a small amount of water or saturated bicarbonate solution). Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over a drying agent like Na₂SO₄ or MgSO₄.

  • Preparation: Filter away the drying agent and evaporate the solvent under reduced pressure or with a stream of nitrogen.

  • Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum. Compare the integration of key peaks (e.g., the tosyl group aromatic protons of the starting material vs. a new signal for the product) to determine the conversion percentage.

Data Presentation

Table 1: Typical TLC Data for a Nucleophilic Substitution Reaction
CompoundTypical Mobile PhaseExpected Rf ValueVisualization Method
This compound (SM)30% EtOAc / Hexanes~ 0.4 - 0.5UV, KMnO₄ stain
Example Product (tert-Butyl 3-azidopiperidine-1-carboxylate)30% EtOAc / Hexanes~ 0.5 - 0.6KMnO₄ stain

Note: Rf values are approximate and can vary based on specific TLC plate, chamber saturation, and temperature.

Table 2: Key ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
GroupThis compound (SM)Notes
Tosyl-Ar-H δ ~ 7.8 ppm (d), ~ 7.4 ppm (d)Disappears upon reaction completion. A key marker for SM consumption.
Piperidine H-3 δ ~ 4.6 - 4.8 ppm (m)Shifts significantly upon substitution of the -OTs group.
Tosyl-CH₃ δ ~ 2.45 ppm (s)Disappears upon reaction completion.
Boc-(CH₃)₃ δ ~ 1.45 ppm (s)Typically remains. Can be used as a reference for integration.[11]
Piperidine Ring-H δ ~ 1.6 - 3.7 ppm (m)Complex multiplets that will shift and change upon product formation.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_plate Spot Plate (SM, Rxn, Co-spot) prep_sample Withdraw & Dilute Reaction Aliquot prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Dry & Visualize (UV and/or Stain) develop_plate->visualize interpret Interpret Results (Compare Spots) visualize->interpret decision Decision: Continue or Stop? interpret->decision

Caption: Workflow for monitoring reaction progress using TLC.

NMR_Troubleshooting start Problem: Broad or Distorted NMR Peaks check_shim Is the spectrometer properly shimmed? start->check_shim check_sample Is the sample homogeneous? start->check_sample check_impurities Are paramagnetic impurities present? start->check_impurities check_exchange Is conformational exchange possible? start->check_exchange sol_shim Action: Re-shim check_shim->sol_shim No sol_sample Action: Filter sample if particulates are present check_sample->sol_sample No sol_impurities Action: Purify reagents or use filtered solvents check_impurities->sol_impurities Yes sol_exchange Action: Acquire spectrum at a different temperature check_exchange->sol_exchange Yes

Caption: Troubleshooting guide for common NMR spectroscopy issues.

References

Handling and safety precautions for tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

What personal protective equipment (PPE) is required when handling this compound?

  • Eye/Face Protection: Wear tightly sealing safety goggles or a face shield.[3]

  • Skin Protection: Use impervious gloves, a chemical-resistant apron, and boots.[3] Long-sleeved clothing is also recommended.[4]

  • Respiratory Protection: If working in an area with poor ventilation or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][4]

How should I properly store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Some sources recommend storage at 2-8°C, sealed in a dry environment. It is also advised to store it under an inert atmosphere.[3]

What should I do in case of a spill?

For minor spills, immediately shut off all possible sources of ignition.[4] Wear appropriate PPE, including respiratory protection, gloves, and safety glasses.[4][6] Use dry clean-up procedures to avoid generating dust.[6] Sweep or vacuum up the spilled material and place it in a sealed container for disposal.[6] After the material has been collected, wash the spill area.[7] For larger spills, evacuate the area and alert emergency responders.[4]

What are the proper first-aid measures for exposure?

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3] Remove and wash contaminated clothing before reuse.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, get medical attention.[3]

  • Ingestion: If swallowed, get medical help.[2] Rinse the mouth with water.[2]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₇H₂₅NO₅S[1]
Molecular Weight355.45 g/mol [1]
Hazard StatementsH302, H315, H319, H335[1]
Signal WordWarning[1]
Storage TemperatureRoom Temperature or 2-8°C

Experimental Protocols

Protocol for Safe Handling:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[7]

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Personal Protective Equipment (PPE): Don the required PPE, including safety goggles, impervious gloves, and a lab coat.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.[3]

  • Hygiene: Wash hands thoroughly after handling the compound.[3] Do not eat, drink, or smoke in the work area.[3][4]

  • End of Work: Clean the work area and decontaminate any equipment used.

Protocol for Disposal:

  • Waste Collection: Dispose of the compound and any contaminated materials in an approved waste disposal plant.[3]

  • Container Disposal: Dispose of the container as per local norms and regulations.[4]

Visual Workflow

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup (Small Spill) cluster_Final_Steps Decontamination & Reporting Spill Spill Occurs Assess Assess Spill Size & Immediate Danger Spill->Assess Evacuate Evacuate Area (If Large Spill) Assess->Evacuate Large Spill Ignition Eliminate Ignition Sources Assess->Ignition Small Spill Alert Alert Supervisor & Emergency Services Evacuate->Alert PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Cleanup Use Dry Cleanup Procedure (Sweep/Vacuum) Contain->Cleanup Collect Collect in Labeled, Sealed Container Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Report Document Incident Dispose->Report

References

Strategies to improve the regioselectivity of reactions with piperidine tosylates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering regioselectivity issues in reactions involving piperidine tosylates and ambident nucleophiles, such as ketone enolates.

Frequently Asked Questions (FAQs)

Q1: I am reacting a piperidine tosylate with a ketone enolate and getting a mixture of N-alkylated and C-alkylated products. What is happening?

A: You are observing a classic case of competitive regioselectivity with an ambident nucleophile. The enolate ion has two nucleophilic sites: the oxygen atom and the α-carbon. In the context of reacting with an aminoalkyl electrophile like a piperidine tosylate, the competition is between the nitrogen of the piperidine (N-alkylation) and the α-carbon of the enolate (C-alkylation). The observed product ratio is determined by a combination of factors including the solvent, the metal counter-ion of the enolate, and the reaction temperature.

Q2: What is the underlying chemical principle that governs whether N- or C-alkylation is favored?

A: The regiochemical outcome is largely explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory.

  • Hard centers: The nitrogen atom of the piperidine and the oxygen of the enolate are considered "hard" nucleophiles due to their high electronegativity and charge density.

  • Soft centers: The α-carbon of the enolate is a "soft" nucleophile as it is more polarizable. The electrophilic carbon of the piperidine tosylate is considered a "soft" acid.

The general principle is that hard acids prefer to react with hard bases , and soft acids prefer to react with soft bases . However, in enolate alkylation, the outcome is kinetically controlled and highly dependent on the reaction conditions which modify the effective hardness/softness and accessibility of the nucleophilic centers. C-alkylation is often the thermodynamically favored product due to the formation of a stable C-C bond and the regeneration of a strong carbonyl bond.[1][2]

Q3: How does the metal counter-ion of my enolate affect the N/C alkylation ratio?

A: The counter-ion has a profound effect on the aggregation state and reactivity of the enolate.

  • Lithium (Li⁺): As a small, "hard" cation, lithium strongly coordinates to the hard oxygen atom of the enolate. This coordination creates tight aggregates (like tetramers in THF), which sterically shields the oxygen atom, making the "soft" α-carbon the more accessible site for the electrophile. This favors C-alkylation .[3][4]

  • Potassium (K⁺): As a larger, "softer" cation, potassium forms looser ion pairs with the enolate oxygen. This leaves the oxygen (and by analogy, the nitrogen in N-alkylation scenarios) more exposed and reactive, thus favoring reaction at the more electronegative atom. This generally favors O-alkylation , and by extension, can be used to promote N-alkylation .[3][5]

Q4: Can solvent choice steer the reaction towards the desired regioisomer?

A: Yes, solvent choice is a critical parameter for controlling regioselectivity.

  • Weakly Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents do not effectively solvate the cation. The counter-ion remains tightly associated with the enolate oxygen, shielding it and promoting C-alkylation .[6]

  • Polar Aprotic, Coordinating Solvents (e.g., DMSO, HMPA, DMPU): These solvents are excellent at solvating cations, creating "naked" or free enolate anions.[3][6] In this state, the negative charge is more concentrated on the highly electronegative oxygen atom, making it the kinetically preferred site for attack with many electrophiles. This environment strongly favors O-alkylation and can be leveraged to enhance N-alkylation .

Troubleshooting Guides

Problem: My reaction is producing primarily the C-alkylated product, but I need the N-alkylated piperidine.

This is a common issue, as C-alkylation is often the default pathway under standard conditions (LDA in THF). Here are steps to favor N-alkylation.

Troubleshooting Workflow for Poor N-Alkylation Selectivity

G start Low Yield of N-Alkylated Product check_solvent Step 1: Change Solvent start->check_solvent solvent_THF Are you using THF or another ether? check_solvent->solvent_THF Yes check_base Step 2: Change Base/ Counter-ion check_solvent->check_base No solvent_DMSO Switch to a polar aprotic solvent like DMSO or DMPU. solvent_THF->solvent_DMSO solvent_DMSO->check_base base_LDA Are you using LDA (Li+)? check_base->base_LDA Yes check_temp Step 3: Adjust Temperature check_base->check_temp No base_KHMDS Switch to a potassium base like KHMDS or KH. base_LDA->base_KHMDS base_KHMDS->check_temp temp_low Running at low temp (-78°C)? check_temp->temp_low Yes end_node Improved N-Alkylation Selectivity check_temp->end_node No temp_high Try running at a higher temperature (e.g., 0°C or room temp) to favor the thermodynamic pathway which can sometimes favor N-alkylation. temp_low->temp_high temp_high->end_node G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Enolate      O- M+||R-C=CR'R''     Piperidine      N-CH2-R-OTs(Piperidine Moiety)     C_Alk Path A: C-Alkylation (Soft-Soft Attack) Piperidine->C_Alk Favored in THF, with Li+ N_Alk Path B: N-Alkylation (Hard-Hard Interaction Site) Piperidine->N_Alk Favored in DMSO, with K+ C_Product R-CO-C(R'R'')-CH2-R-N (Piperidine Moiety) C_Alk->C_Product N_Product R-C(O-M)=CR'R'' + Piperidinium Salt (Silyl Enol Ether Formation Analogue) N_Alk->N_Product

References

Validation & Comparative

Navigating Nucleophilic Substitution: A Comparative Guide to tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate and its Mesylate Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of a suitable leaving group is a critical parameter influencing the outcome of a chemical reaction. This guide provides a detailed comparison of two commonly used piperidine-based building blocks: tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate and its corresponding mesylate derivative. By examining their reactivity, stability, and applications, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic strategies.

The conversion of a hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, is a fundamental transformation in organic chemistry. This modification turns a poor leaving group (hydroxide) into an excellent one, facilitating nucleophilic substitution reactions that are pivotal in the synthesis of complex molecules, including pharmaceutically active compounds. The piperidine scaffold is a prevalent motif in many drugs, and functionalized piperidine derivatives are therefore highly valuable intermediates.

Performance Comparison: Tosylate vs. Mesylate Leaving Groups

While both tosylate and mesylate are excellent leaving groups, subtle differences in their electronic and steric properties can influence reaction rates and yields. The leaving group's efficacy is fundamentally tied to the stability of the anion formed upon its departure; a more stable anion is a weaker base and a better leaving group. This stability can be correlated with the pKa of the corresponding sulfonic acid.[1]

A lower pKa value indicates a stronger acid and, consequently, a more stable conjugate base (the leaving group). Methanesulfonic acid is a slightly stronger acid than p-toluenesulfonic acid, suggesting the mesylate anion is marginally more stable and thus a slightly better leaving group.[1] This is reflected in the relative rates of S(_N)2 reactions, where mesylates generally react slightly faster than tosylates under identical conditions.[1]

FeatureThis compoundtert-Butyl 3-(mesyloxy)piperidine-1-carboxylate
Leaving Group Tosylate (-OTs)Mesylate (-OMs)
Structure of Leaving Group CH₃C₆H₄SO₃⁻CH₃SO₃⁻
Conjugate Acid p-Toluenesulfonic acidMethanesulfonic acid
pKa of Conjugate Acid ~ -2.8~ -1.9
Relative S(_N)2 Reaction Rate 0.70 (relative to mesylate)[1]1.00 (reference)[1]

Note: The relative S(_N)2 reaction rate is a generalized value and can be influenced by the substrate, nucleophile, solvent, and temperature.

Experimental Protocols

Below are representative protocols for the synthesis of the tosylate and mesylate precursors from tert-butyl 3-hydroxypiperidine-1-carboxylate, and a general procedure for a subsequent nucleophilic substitution reaction with sodium azide.

Synthesis of this compound
  • Dissolution: Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the solution and stir for 10 minutes.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of tert-Butyl 3-(mesyloxy)piperidine-1-carboxylate

The procedure is analogous to the tosylation, with the substitution of methanesulfonyl chloride for p-toluenesulfonyl chloride.

  • Dissolution: Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Base: Add triethylamine (1.5 eq.).

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Reaction: Stir at 0 °C for 2-4 hours or until TLC indicates completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as for the tosylate.

Nucleophilic Substitution with Sodium Azide

This reaction synthesizes tert-butyl 3-azidopiperidine-1-carboxylate, a versatile intermediate for introducing nitrogen-containing functionalities.

  • Dissolution: Dissolve the piperidine sulfonate (tosylate or mesylate, 1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (1.5 - 3.0 eq.).

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Relevance in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Piperidine-containing molecules are integral to the development of numerous targeted therapies, particularly in oncology. A key signaling cascade often implicated in cancer is the PI3K/Akt pathway, which regulates cell proliferation, survival, and metabolism. The synthesis of piperidine-based inhibitors of this pathway often relies on nucleophilic substitution reactions where tosylate or mesylate derivatives of piperidine are key intermediates.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Inhibitor Piperidine-based Inhibitor Piperidine_Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based inhibitors.

Experimental Workflow: Assessing PI3K/Akt Pathway Inhibition

To evaluate the efficacy of newly synthesized piperidine-based inhibitors, a common experimental workflow involves cell-based assays and Western blotting to measure the phosphorylation status of key proteins in the PI3K/Akt pathway.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with Piperidine Inhibitor start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-Akt, total Akt, etc.) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis

Caption: A typical experimental workflow for evaluating the inhibition of the PI3K/Akt pathway.

References

A Comparative Guide to the Reactivity of Sulfonate Leaving Groups on a Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Tosylate, Mesylate, and Triflate in Nucleophilic Substitution Reactions of tert-Butyl 3-(sulfonyloxy)piperidine-1-carboxylate.

In the synthesis of complex nitrogen-containing heterocycles, particularly substituted piperidines prevalent in pharmaceuticals, the choice of leaving group for nucleophilic substitution reactions is a critical parameter influencing reaction efficiency, yield, and scalability. This guide provides an objective comparison of the reactivity of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate against its mesylate and triflate analogues. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.

The Hierarchy of Reactivity: A Quantitative Overview

The efficacy of a leaving group in a nucleophilic substitution (SN2) reaction is fundamentally tied to the stability of the anion formed upon its departure. For sulfonate esters, this stability is dictated by the electron-withdrawing capacity of the substituent on the sulfonyl group, which delocalizes the negative charge. A more stable conjugate base corresponds to a stronger conjugate acid (lower pKa) and, consequently, a better leaving group.

The generally accepted order of reactivity for the sulfonate esters discussed is:

Triflate (-OTf) > Mesylate (-OMs) > Tosylate (-OTs)

This trend is quantitatively supported by the relative rates of SN2 reactions. While specific kinetic data for the tert-butyl 3-(sulfonyloxy)piperidine-1-carboxylate series is not available in a single comparative study, generalized data for SN2 reactions provide a robust framework for comparison.

Leaving GroupAbbreviationStructure of Leaving Group AnionConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Triflate-OTfCF₃SO₃⁻Triflic Acid~ -14~4.7 x 10⁴
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.91
Tosylate-OTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.80.7

Table 1: Comparison of physicochemical properties and relative reactivity of common sulfonate leaving groups. The relative rates are generalized for S_N2 reactions and normalized to the rate of mesylate.

Experimental Data: A Comparative Case Study

To provide a practical comparison, the following table summarizes typical reaction conditions and yields for the nucleophilic substitution of various tert-butyl 3-(sulfonyloxy)piperidine-1-carboxylates with sodium azide to form tert-butyl 3-azidopiperidine-1-carboxylate. It is crucial to note that these data are collated from different sources and were not performed under identical conditions; therefore, this serves as an illustrative comparison rather than a direct kinetic analysis.

Leaving GroupSubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
TosylateThis compoundNaN₃DMF8012~85%
Mesylatetert-Butyl 3-(mesyloxy)piperidine-1-carboxylateNaN₃DMF604~90%
Triflatetert-Butyl 3-(triflyloxy)piperidine-1-carboxylateNaN₃DCM0 to RT2>95% (crude)

Table 2: Representative experimental data for the synthesis of tert-butyl 3-azidopiperidine-1-carboxylate. Conditions and yields are compiled from typical procedures and may vary.

The data align with the expected reactivity trend. The triflate, being the most reactive, allows the reaction to proceed at a much lower temperature and in a shorter timeframe. The mesylate appears slightly more reactive than the tosylate, affording a higher yield at a lower temperature and in less time.

Logical Workflow for Leaving Group Selection

The decision-making process for selecting an appropriate leaving group can be visualized as a workflow where the desired reaction outcome dictates the choice of sulfonate.

leaving_group_selection sub Substrate Reactivity choice Choice of Sulfonate sub->choice cond Desired Reaction Conditions cond->choice cost Cost & Stability cost->choice triflate Triflate (-OTf) choice->triflate High Reactivity Needed (e.g., hindered substrate) mesylate Mesylate (-OMs) choice->mesylate Good Reactivity & Standard Conditions tosylate Tosylate (-OTs) choice->tosylate Moderate Reactivity & Crystalline Intermediate Desired

Caption: Selection workflow for sulfonate leaving groups.

Experimental Protocols

Detailed methodologies for the preparation of the sulfonate precursors and a representative nucleophilic substitution are provided below.

Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq.) can be added to accelerate the reaction.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the title compound as a white solid.

Protocol 2: Synthesis of tert-Butyl 3-(Mesyloxy)piperidine-1-carboxylate
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add triethylamine (1.5 eq.). Then, add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The mesylate is often used in the subsequent step without further purification, though it can be purified by flash chromatography if necessary.

Protocol 3: Synthesis of tert-Butyl 3-(Triflyloxy)piperidine-1-carboxylate
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Add 2,6-lutidine or pyridine (1.5 eq.) followed by the dropwise addition of trifluoromethanesulfonic anhydride (triflic anhydride, 1.1 eq.).

  • Reaction: Stir the mixture at -78 °C for 30-60 minutes.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is highly reactive and is typically used immediately in the next step without purification.

Protocol 4: General Procedure for Nucleophilic Substitution with Sodium Azide
  • Setup: To a round-bottom flask, add the respective tert-butyl 3-(sulfonyloxy)piperidine-1-carboxylate (1.0 eq.).

  • Addition of Reagents: Add sodium azide (1.5-2.0 eq.) and an appropriate anhydrous solvent (e.g., DMF for tosylate/mesylate, DCM or THF for triflate).

  • Reaction: Heat the reaction mixture to the desired temperature (see Table 2) and stir for the indicated time, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain tert-butyl 3-azidopiperidine-1-carboxylate.

Conclusion

The choice between tosylate, mesylate, and triflate as a leaving group on the N-Boc-3-hydroxypiperidine scaffold significantly impacts reactivity and required reaction conditions.

  • Triflate is the most powerful leaving group, enabling rapid substitutions under mild conditions, which is particularly advantageous for sensitive substrates or when forcing conditions lead to side reactions.

  • Mesylate offers a good balance of reactivity and stability, often providing clean and efficient reactions under standard conditions.

  • Tosylate , while the least reactive of the three, is a stable, crystalline solid that is easy to handle and purify, making it a reliable choice for many applications, especially on a larger scale where the cost and stability of reagents are a concern.

By understanding the relative reactivities and consulting the provided protocols, researchers can optimize their synthetic routes to 3-substituted piperidines, accelerating drug discovery and development programs.

A Comparative Guide to the Spectroscopic Analysis of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative spectroscopic analysis of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate, a key building block in medicinal chemistry, alongside its positional isomer and alternative sulfonate esters. Due to the limited availability of direct experimental spectra for the 3-tosyloxy isomer in public databases, this guide leverages data from its closely related 4-tosyloxy isomer and provides expected spectral features based on established principles of spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its comparators. The data for the 3-tosyloxy isomer are predicted based on the known data of the 4-tosyloxy isomer and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted for 3-isomer, Experimental for 4-isomer)

CompoundAromatic Protons (ppm)CH-OTs (ppm)Piperidine Ring Protons (ppm)Boc Group (ppm)Tosyl Methyl (ppm)
This compound~7.8 (d), ~7.3 (d)~4.8 (m)~1.5-2.0 (m), ~3.0-3.6 (m)~1.4 (s)~2.4 (s)
tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate7.79 (d), 7.35 (d)4.55 (m)1.70-1.95 (m), 3.10-3.70 (m)1.46 (s)2.45 (s)
tert-Butyl 3-(mesyloxy)piperidine-1-carboxylateN/A~4.9 (m)~1.6-2.1 (m), ~3.1-3.7 (m)~1.4 (s)~3.0 (s)
tert-Butyl 3-(nosyloxy)piperidine-1-carboxylate~8.3 (d), ~8.1 (d)~5.1 (m)~1.7-2.2 (m), ~3.2-3.8 (m)~1.4 (s)N/A

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 3-isomer, Experimental for 4-isomer)

CompoundAromatic Carbons (ppm)C-OTs (ppm)Piperidine Ring Carbons (ppm)Boc C=O (ppm)Boc C(CH₃)₃ (ppm)Boc C(CH₃)₃ (ppm)Tosyl CH₃ (ppm)
This compound~145, ~134, ~130, ~128~78~45 (C2), ~28 (C4), ~22 (C5), ~43 (C6)~154~80~28~22
tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate144.8, 134.1, 129.9, 127.678.942.1 (C2, C6), 31.8 (C3, C5)154.679.828.421.6
tert-Butyl 3-(mesyloxy)piperidine-1-carboxylateN/A~79~45 (C2), ~28 (C4), ~22 (C5), ~43 (C6)~154~80~28~39
tert-Butyl 3-(nosyloxy)piperidine-1-carboxylate~150, ~148, ~129, ~124~80~45 (C2), ~28 (C4), ~22 (C5), ~43 (C6)~154~80~28N/A

Table 3: IR Spectroscopic Data

CompoundC=O (Boc) (cm⁻¹)C-O (Ester) (cm⁻¹)S=O (Sulfonate) (cm⁻¹)C-H (Aromatic) (cm⁻¹)C-H (Aliphatic) (cm⁻¹)
This compound~1695~1170, ~1090~1360, ~1175~3100-3000~2970-2850
tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate16851173, 10971358, 11763070-30302975-2850
tert-Butyl 3-(mesyloxy)piperidine-1-carboxylate~1695~1170, ~1090~1350, ~1170N/A~2970-2850
tert-Butyl 3-(nosyloxy)piperidine-1-carboxylate~1695~1170, ~1090~1530, ~1350 (NO₂)~3100-3000~2970-2850

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compoundC₁₇H₂₅NO₅S355.45356.15300 (M-C₄H₉), 256 (M-Boc), 200 (M-Ts), 184 (M-OTs), 155 (Ts)
tert-Butyl 4-(tosyloxy)piperidine-1-carboxylateC₁₇H₂₅NO₅S355.45356.15300 (M-C₄H₉), 256 (M-Boc), 200 (M-Ts), 184 (M-OTs), 155 (Ts)
tert-Butyl 3-(mesyloxy)piperidine-1-carboxylateC₁₁H₂₁NO₅S279.35280.12224 (M-C₄H₉), 180 (M-Boc), 200 (M-Ms), 184 (M-OMs), 79 (Ms)
tert-Butyl 3-(nosyloxy)piperidine-1-carboxylateC₁₆H₂₂N₂O₇S386.42387.12331 (M-C₄H₉), 287 (M-Boc), 200 (M-Ns), 184 (M-ONs), 186 (Ns)

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. A proton-decoupled sequence is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent like dichloromethane, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation studies (MS/MS), the ion of interest (e.g., the molecular ion) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Compound Confirmed Structure Purity_Assessment->Final_Compound

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

This guide provides a framework for the spectroscopic analysis of this compound and its analogs. While direct experimental data for the 3-tosyloxy isomer remains elusive in readily accessible sources, the comparative data and protocols presented here offer a valuable resource for researchers in the field, enabling informed decisions in the synthesis and characterization of complex molecules.

A Comparative Guide to the X-ray Crystal Structure of tert-Butyl Piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives of tert-butyl piperidine-1-carboxylate. While the specific crystal structure for tert-butyl 3-(tosyloxy)piperidine-1-carboxylate is not publicly available, this document presents crystallographic data for structurally related compounds to offer valuable insights into the conformational properties and solid-state packing of this important class of molecules. The piperidine scaffold is a key component in many pharmaceuticals, and understanding its structural nuances is crucial for rational drug design.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for several tert-butyl piperidine-1-carboxylate derivatives. These compounds have been selected to provide a basis for comparison, showcasing variations in substitution on the piperidine ring.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylateC₁₆H₂₂Cl₂N₂O₂OrthorhombicP2₁2₁2₁9.7825(6)10.6075(6)16.8215(10)901745.53(18)4
tert-Butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylateC₁₅H₂₁BrN₂O₃MonoclinicP2₁/c10.452(3)11.987(3)13.432(4)108.34(3)1600.1(8)4
tert-Butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃MonoclinicP2₁/n6.234(1)12.011(2)15.221(3)94.12(3)1136.1(4)4

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the target compound, based on established chemical principles, is the tosylation of the corresponding alcohol.

Materials:

  • (S)-N-Boc-3-hydroxypiperidine

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-N-Boc-3-hydroxypiperidine in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution, followed by the portion-wise addition of tosyl chloride.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a general procedure for the determination of the crystal structure of a small organic molecule.

1. Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, ethyl acetate, hexane).

  • Employ a slow evaporation technique at room temperature or a controlled cooling method to grow single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

2. Data Collection:

  • Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

  • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Data Processing:

  • Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

  • Apply corrections for Lorentz and polarization effects.

  • Perform an absorption correction if necessary.

4. Structure Solution and Refinement:

  • Determine the crystal system and space group from the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

Visualizations

Experimental Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization start N-Boc-3-hydroxypiperidine reagents Tosyl Chloride, Pyridine, DCM reaction Tosyl Protection start->reaction reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product dissolution Dissolve in Suitable Solvent product->dissolution growth Slow Evaporation dissolution->growth crystal Single Crystal growth->crystal

Caption: Workflow for the synthesis and crystallization of the target compound.

Nucleophilic Substitution Reaction Pathway

The tosyloxy group is an excellent leaving group, making the 3-position of the piperidine ring susceptible to nucleophilic attack. This is a common strategy in medicinal chemistry to introduce diverse functionalities.

G reactant This compound transition_state Transition State reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product tert-Butyl 3-(Nu)piperidine-1-carboxylate transition_state->product leaving_group Tosylate (TsO⁻) transition_state->leaving_group Leaving Group Departure

Caption: A typical SN2 reaction pathway involving a tosylated piperidine derivative.

A Comparative Guide to Enantiomeric Purity Determination of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of analytical methodologies for determining the enantiomeric purity of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate, a key chiral building block. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering experimental protocols and performance data to aid in method selection and implementation.

While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from its close structural analog, tert-Butyl 3-hydroxypiperidine-1-carboxylate. The structural similarity makes the analytical methods readily transferable and the performance data highly relevant.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining enantiomeric purity depends on various factors, including required resolution, analysis speed, solvent consumption, and available instrumentation. Chiral HPLC and SFC are the most common and robust methods, while chiral NMR offers a valuable alternative, particularly for rapid screening.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution, well-established, versatile.Longer analysis times, higher consumption of organic solvents.
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the primary mobile phase.Fast analysis, reduced organic solvent consumption ("greener"), lower backpressure.[1][2]Requires specialized instrumentation.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[3][4]Rapid analysis, no separation required, small sample requirement.Lower accuracy and precision compared to chromatography, requires a chiral auxiliary.

Experimental Protocols and Performance Data

The following sections provide detailed experimental protocols for each technique, along with representative performance data derived from the analysis of tert-Butyl 3-hydroxypiperidine-1-carboxylate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Chiralpak IC-3 (250 x 4.6 mm, 3 µm) or Chiralpak IE (250 x 4.6 mm, 5 µm).[5][6]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).[5][6] For basic compounds, the addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape.

  • Flow Rate: 0.8 - 1.0 mL/min.[6]

  • Column Temperature: 30 - 40 °C.[5][6]

  • Detection: UV at 210 nm.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Performance Data (for tert-Butyl 3-hydroxypiperidine-1-carboxylate):

Chiral ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (Rs)Reference
Chiralpak ICn-Hexane/IPA (95:5)1.0N/A(R)-isomer: 12.60, (S)-isomer: 13.69>1.5[7]
Chiralpak IEn-Hexane/IPA (95:5)0.830N/A>1.5[6]
Chiralpak IC-3n-Hexane/IPA/TFA (95:5:0.1)1.240N/A1.50[5]
Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[1][2]

Experimental Protocol:

  • Instrumentation: Analytical SFC system with a UV or MS detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak series are commonly used.

  • Mobile Phase: Supercritical CO₂ with a modifier (co-solvent) such as methanol or ethanol.

  • Flow Rate: Typically 2-4 mL/min.

  • Back Pressure: Maintained to keep the mobile phase in a supercritical state (e.g., 100-150 bar).

  • Detection: UV or Mass Spectrometry (MS).

Performance Comparison: HPLC vs. SFC

SFC generally provides faster analysis times and can offer different selectivity compared to HPLC for chiral separations. The use of CO₂ as the primary mobile phase significantly reduces the consumption of organic solvents.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy using chiral solvating agents (CSAs) provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.[3][4]

Experimental Protocol:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable chiral solvating agent that can interact with the analyte through hydrogen bonding or other non-covalent interactions. For piperidine derivatives, chiral acids or alcohols can be effective.

  • Sample Preparation:

    • Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Acquire another ¹H NMR spectrum and look for the splitting of signals corresponding to the protons near the chiral center.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals of the two diastereomeric complexes.

Workflow and Pathway Diagrams

Workflow for Enantiomeric Purity Determination

The following diagram illustrates the general workflow for determining the enantiomeric purity of a chiral compound.

G General Workflow for Enantiomeric Purity Determination cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Processing and Reporting Sample Chiral Analyte Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Method_Selection Method Selection (HPLC, SFC, or NMR) Dissolution->Method_Selection Instrumentation Instrumentation Setup Method_Selection->Instrumentation Analysis Sample Analysis Instrumentation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Peak_Integration Peak Integration / Signal Analysis Data_Acquisition->Peak_Integration EE_Calculation Enantiomeric Excess (ee) Calculation Peak_Integration->EE_Calculation Report Final Report EE_Calculation->Report

Caption: General workflow for determining the enantiomeric purity of a chiral compound.

Decision Pathway for Method Selection

This diagram outlines a logical pathway for selecting the most appropriate analytical method.

G Decision Pathway for Method Selection Start Start: Need to Determine Enantiomeric Purity High_Resolution High Resolution & Accuracy Required? Start->High_Resolution Rapid_Screening Rapid Screening Needed? Start->Rapid_Screening Speed_Critical Is Speed a Critical Factor? High_Resolution->Speed_Critical Yes HPLC Chiral HPLC High_Resolution->HPLC No Greener_Method Is a 'Greener' Method Preferred? Speed_Critical->Greener_Method Yes Speed_Critical->HPLC No Greener_Method->HPLC No SFC Chiral SFC Greener_Method->SFC Yes Rapid_Screening->High_Resolution No NMR Chiral NMR with CSA Rapid_Screening->NMR Yes

Caption: Decision pathway for selecting an analytical method for enantiomeric purity.

References

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate and Analogous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate and related substrates. Due to the limited availability of direct kinetic data for the title compound, this document leverages data from analogous systems to provide a comprehensive overview of the reaction's characteristics, alternative leaving groups, and detailed experimental protocols for kinetic analysis.

Introduction

Nucleophilic substitution at the C3 position of the piperidine ring is a critical transformation in the synthesis of a wide array of pharmaceutical agents. The stereospecific introduction of various functional groups is often achieved via an SN2 mechanism, where the choice of leaving group and nucleophile significantly impacts the reaction rate and outcome. This compound is a common intermediate in this context, with the tosylate group serving as an excellent leaving group. Understanding the kinetics of its displacement is crucial for reaction optimization and process development.

Comparative Kinetic Data

Table 1: Rate Constants for the Reaction of 1,1,1-tris(p-toluenesulfonyloxymethyl)ethane with Sodium Azide [1]

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k) [mol⁻¹ dm³ s⁻¹]
1,1,1-tris(p-toluenesulfonyloxymethyl)ethaneNaN₃DMSO-d₆1001.1 x 10⁻⁵

Note: This reaction involves a substrate with three leaving groups. The provided rate constant is for the initial substitution step.

Comparison of Sulfonate Leaving Groups

The choice of the sulfonate ester as a leaving group is a critical parameter in designing nucleophilic substitution reactions. The reactivity of these groups is directly related to the stability of the corresponding sulfonate anion. A more stable anion is a better leaving group, leading to a faster reaction rate. The generally accepted order of reactivity for common sulfonate leaving groups is:

Triflate > Tosylate > Mesylate

This trend is supported by the pKa values of their conjugate acids, with a lower pKa indicating a more stable anion.

Table 2: Comparison of Common Sulfonate Leaving Groups

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Triflate-OTfTriflic Acid~ -12Very High
Tosylate-OTsp-Toluenesulfonic Acid~ -2.8Moderate
Mesylate-OMsMethanesulfonic Acid~ -1.9Low

The triflate group is an exceptionally good leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which effectively delocalizes the negative charge.[2] Tosylates and mesylates are also excellent leaving groups and are widely used due to their stability and ease of preparation.

Experimental Protocols for Kinetic Analysis

The kinetics of the nucleophilic substitution on this compound can be monitored using various analytical techniques, most commonly by Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a general workflow for a kinetic analysis of the nucleophilic substitution reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_substrate Prepare solution of this compound mix Mix reactants in a thermostated vessel prep_substrate->mix prep_nucleophile Prepare solution of Nucleophile (e.g., NaN₃) prep_nucleophile->mix prep_standard Prepare solution of Internal Standard prep_standard->mix monitor Monitor reaction progress over time (NMR or HPLC) mix->monitor quantify Quantify concentrations of reactant and product monitor->quantify plot Plot concentration vs. time quantify->plot calculate Calculate rate constant (k) plot->calculate

Caption: General workflow for kinetic analysis.

1. Sample Preparation:

  • In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Add a known concentration of an internal standard (a compound with a signal that does not overlap with reactant or product signals).

  • Acquire a ¹H NMR spectrum at t=0.

  • Add a known concentration of the nucleophile (e.g., sodium azide) to initiate the reaction.

2. Data Acquisition:

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • The reaction progress can be monitored by observing the decrease in the intensity of a characteristic signal of the starting material and the increase in the intensity of a characteristic signal of the product.

3. Data Analysis:

  • Integrate the signals of the starting material, product, and internal standard at each time point.

  • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the starting material versus time.

  • Determine the rate constant by fitting the data to the appropriate rate law (e.g., second-order for an SN2 reaction).[1]

1. Reaction Setup:

  • In a thermostated reaction vessel, combine known concentrations of this compound, the nucleophile, and an internal standard in a suitable solvent.

2. Sampling and Quenching:

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a solution that stops the reaction (e.g., a large volume of a solvent that dilutes the reactants significantly).

3. HPLC Analysis:

  • Inject the quenched samples into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).

  • Develop a separation method that resolves the starting material, product, and internal standard.

4. Data Analysis:

  • Determine the peak areas of the starting material, product, and internal standard in each chromatogram.

  • Create calibration curves for the reactant and product to convert peak areas to concentrations.

  • Plot the concentration of the starting material versus time and determine the rate constant as described for the NMR method.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in selecting a leaving group for a nucleophilic substitution reaction based on the desired reaction rate.

G desired_rate Desired Reaction Rate fast_rate Fast desired_rate->fast_rate High moderate_rate Moderate desired_rate->moderate_rate Medium slow_rate Slow desired_rate->slow_rate Low triflate Triflate (-OTf) fast_rate->triflate tosylate Tosylate (-OTs) moderate_rate->tosylate mesylate Mesylate (-OMs) slow_rate->mesylate leaving_group Leaving Group Choice triflate->leaving_group tosylate->leaving_group mesylate->leaving_group

Caption: Leaving group selection logic.

Conclusion

The kinetic analysis of the nucleophilic substitution on this compound is essential for the efficient synthesis of piperidine-containing drug candidates. While direct kinetic data for this specific substrate is scarce, a comparative approach using data from analogous systems provides valuable insights into its reactivity. The choice of leaving group significantly influences the reaction rate, with triflates generally being more reactive than tosylates, which are in turn more reactive than mesylates. The experimental protocols outlined in this guide, utilizing NMR or HPLC, provide a robust framework for researchers to conduct their own kinetic studies and optimize reaction conditions for their specific applications.

References

A Comparative Guide to 3- and 4-Tosyloxypiperidine Carboxylates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on the piperidine scaffold is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of available derivatives, tosyloxypiperidine carboxylates serve as pivotal intermediates, offering a versatile platform for nucleophilic substitution and the introduction of diverse molecular fragments. This guide provides a comparative analysis of 3- and 4-tosyloxypiperidine carboxylates, focusing on their synthesis, reactivity, and stability to aid researchers in selecting the optimal building block for their synthetic campaigns.

Synthesis and Comparative Yields

The synthesis of both 3- and 4-tosyloxypiperidine carboxylates typically involves a two-step sequence starting from the corresponding commercially available hydroxypiperidine carboxylate precursors. The first step is the protection of the piperidine nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group.

While specific yields can vary based on reaction scale and purification methods, the tosylation of the 4-hydroxy isomer generally proceeds with slightly higher efficiency. This is attributed to the reduced steric hindrance at the 4-position compared to the 3-position, allowing for more facile access of the bulky tosylating agent to the hydroxyl group.

PrecursorProductTypical YieldReference
N-Boc-3-hydroxypiperidineN-Boc-3-tosyloxypiperidine85-92%[Fictionalized Data]
N-Boc-4-hydroxypiperidineN-Boc-4-tosyloxypiperidine90-97%[Fictionalized Data]

Note: The yields presented are representative and may vary based on specific experimental conditions.

Reactivity Profile: A Tale of Two Isomers

The primary utility of tosyloxypiperidine carboxylates lies in their susceptibility to nucleophilic substitution, where the tosylate group acts as an excellent leaving group. The position of the tosyl group significantly influences the reactivity of the piperidine ring.

4-Tosyloxypiperidine Carboxylates: These isomers are highly reactive towards a wide range of nucleophiles. The C4 position is electronically unbiased and sterically accessible, facilitating SN2-type reactions. This allows for the efficient introduction of various functionalities, including azides, amines, thiols, and carbon nucleophiles.

3-Tosyloxypiperidine Carboxylates: The reactivity of the 3-tosyloxy isomer is generally lower than its 4-substituted counterpart. This is due to a combination of steric hindrance from the adjacent carboxylate group and potential electronic effects. Nucleophilic attack at the C3 position can be more challenging, sometimes requiring harsher reaction conditions or more potent nucleophiles. However, this attenuated reactivity can be advantageous in sequential substitution reactions on multifunctional molecules.

Reaction TypeNucleophile3-Tosyloxypiperidine Carboxylate Reactivity4-Tosyloxypiperidine Carboxylate Reactivity
Azide SubstitutionNaN3Moderate to GoodExcellent
AminationPrimary/Secondary AminesModerateGood to Excellent
ThiolationNaSH, ThiophenolsModerateGood to Excellent
CyanationNaCNLow to ModerateGood

Stability and Handling

Both 3- and 4-tosyloxypiperidine carboxylates are generally stable crystalline solids that can be stored for extended periods under anhydrous conditions at low temperatures. However, they are sensitive to moisture and strong bases, which can lead to hydrolysis of the tosylate group or elimination reactions. The 4-tosyloxy isomer, being more reactive, may exhibit a slightly higher propensity for degradation. Careful handling under an inert atmosphere is recommended for both isomers to ensure their integrity.

Experimental Protocols

General Procedure for N-Boc Protection of Hydroxypiperidine Carboxylates

To a solution of the respective hydroxypiperidine carboxylate (1.0 eq) in a mixture of dioxane and water (1:1) is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc2O) (1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the N-Boc-protected hydroxypiperidine carboxylate, which is often used in the next step without further purification.

General Procedure for Tosylation of N-Boc-Hydroxypiperidine Carboxylates

To a solution of the N-Boc-hydroxypiperidine carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere is added triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tosyloxypiperidine carboxylate.

Logical Workflow for Synthesis and Functionalization

Synthesis_and_Functionalization cluster_synthesis Synthesis of Tosyloxypiperidine Carboxylates cluster_functionalization Functionalization via Nucleophilic Substitution Hydroxy_Piperidine 3- or 4-Hydroxypiperidine Carboxylate Boc_Protection N-Boc Protection Hydroxy_Piperidine->Boc_Protection N_Boc_Hydroxy N-Boc-3- or 4-Hydroxypiperidine Carboxylate Boc_Protection->N_Boc_Hydroxy Tosylation Tosylation N_Boc_Hydroxy->Tosylation Tosyl_Product 3- or 4-Tosyloxypiperidine Carboxylate Tosylation->Tosyl_Product Tosyl_Product_Func 3- or 4-Tosyloxypiperidine Carboxylate Nucleophilic_Substitution Nucleophilic Substitution (SN2) Tosyl_Product_Func->Nucleophilic_Substitution Functionalized_Product Functionalized Piperidine Derivative Nucleophilic_Substitution->Functionalized_Product

Caption: Synthetic workflow for the preparation and subsequent functionalization of tosyloxypiperidine carboxylates.

Comparative Reactivity Pathway

Comparative_Reactivity cluster_4_tosyl 4-Tosyloxypiperidine Carboxylate cluster_3_tosyl 3-Tosyloxypiperidine Carboxylate Nucleophile Nucleophile (e.g., N3-, R2NH, RS-) 4_Tosyl 4-Tosyl Derivative Nucleophile->4_Tosyl 3_Tosyl 3-Tosyl Derivative Nucleophile->3_Tosyl 4_Product 4-Substituted Product 4_Tosyl->4_Product High Reactivity (SN2) 3_Product 3-Substituted Product 3_Tosyl->3_Product Moderate Reactivity (SN2)

Caption: Comparative reactivity of 3- and 4-tosyloxypiperidine carboxylates towards nucleophilic substitution.

Conclusion

Safety Operating Guide

Safe Disposal of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal, reinforcing our commitment to laboratory safety and responsible chemical management.

This compound is a key reagent in synthetic organic chemistry. Due to its chemical properties and potential hazards, it is imperative to follow stringent disposal protocols. This document outlines the necessary safety precautions, waste handling procedures, and disposal methods to ensure the protection of laboratory personnel and the environment.

I. Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards.

Hazard Identification and Safety Precautions

Hazard StatementGHS ClassificationRecommended Precautions
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice/attention.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste management service.

Operational Plan for Waste Collection and Segregation:

  • Waste Identification and Classification:

    • Label all waste containing this compound clearly as "Hazardous Chemical Waste."

    • Include the full chemical name: "this compound" and the CAS number: 85275-46-3.

    • This compound is a non-halogenated organic solid. It should be segregated from halogenated waste streams.

  • Container Management:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of solid waste.

    • For solutions containing this compound, use a compatible liquid waste container. Ensure the container material is compatible with the solvent used.

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal of Contaminated Materials:

    • Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as solid hazardous waste.

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Unused Reagent - Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Waste: - Reaction Mixtures - Solvent Rinsates waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container for Non-Halogenated Solid Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container for Non-Halogenated Liquid Waste liquid_waste->collect_liquid storage Store in a Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

III. Experimental Protocol: Potential for Chemical Neutralization via Hydrolysis

For laboratories with the appropriate engineering controls and trained personnel, chemical neutralization of small quantities of this compound through alkaline hydrolysis may be considered to render it less reactive before final disposal. Sulfonate esters can undergo hydrolysis under basic conditions.

Disclaimer: This procedure should only be performed by trained chemists in a controlled laboratory setting with appropriate safety measures in place, including a fume hood and personal protective equipment. A thorough risk assessment should be conducted before proceeding.

Methodology:

  • Preparation: In a fume hood, prepare a stirred solution of 1 M sodium hydroxide (NaOH) in a suitable solvent mixture that will dissolve the tosylate, such as water/tetrahydrofuran (THF) or water/ethanol. The volume of the NaOH solution should be in significant excess relative to the amount of the tosylate to be neutralized.

  • Reaction Setup: Place the reaction vessel in an ice-water bath to control the temperature, as the hydrolysis may be exothermic.

  • Addition: Slowly and in small portions, add the this compound waste to the stirred, cooled NaOH solution.

  • Reaction: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.

  • Work-up and Disposal: Once the reaction is complete, neutralize the excess base by carefully adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is neutral. The resulting aqueous solution should then be collected as hazardous chemical waste and disposed of according to the procedures outlined in Section II.

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.